4-(Dimethylamino)piperidine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)7-3-5-8-6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJNSBCFLUPJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4876-59-9 | |
| Record name | 4-(dimethylammonio)piperidinium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Dimethylamino)piperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)piperidine dihydrochloride is a piperidine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a tertiary amine on the piperidine ring, makes it a valuable intermediate in the development of novel compounds with potential therapeutic applications. The dihydrochloride salt form offers advantages in terms of stability and handling compared to its free base counterpart, N,N-dimethylpiperidin-4-amine.
This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, and outlines a key synthetic protocol.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its corresponding free base are presented below. It is important to distinguish between the two forms, as their properties differ significantly.
Table 1: Physicochemical Properties of this compound and N,N-Dimethylpiperidin-4-amine
| Property | This compound | N,N-Dimethylpiperidin-4-amine (Free Base) |
| Molecular Formula | C₇H₁₈Cl₂N₂[1] | C₇H₁₆N₂[2] |
| Molecular Weight | 201.14 g/mol [1] | 128.22 g/mol [2] |
| CAS Number | 4876-59-9[1] | 50533-97-6[2] |
| Appearance | Solid | Liquid[2] |
| pKa (Predicted) | Not available | 10.10 ± 0.10[2] |
| Boiling Point | Not applicable | 187 °C[2] |
| Solubility | Data not readily available | Data not readily available |
Note: Specific quantitative data for the solubility and experimental pKa of this compound are not widely reported in publicly available literature. Researchers are advised to determine these parameters experimentally based on their specific application requirements.
Synthesis
The dihydrochloride salt is typically prepared from its free base, N,N-dimethylpiperidin-4-amine. A common synthetic route to the free base is through the reductive amination of a protected piperidone derivative.
Synthesis of N,N-Dimethylpiperidin-4-amine (Free Base)
A widely used method for the synthesis of N,N-dimethylpiperidin-4-amine involves the reductive amination of 1-(tert-Butoxycarbonyl)-4-piperidone with dimethylamine, followed by the removal of the Boc protecting group.[2][3]
Experimental Protocol:
Materials:
-
1-(tert-Butoxycarbonyl)-4-piperidone
-
Dimethylamine hydrochloride
-
Sodium cyanoborohydride
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water (H₂O)
Procedure:
-
To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (e.g., 998 mg, 4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (e.g., 800 mg, 9.8 mmol) and sodium cyanoborohydride (e.g., 270 mg, 4.3 mmol) at room temperature.[2][3]
-
Stir the reaction mixture at room temperature for an extended period (e.g., 4 days).[2][3]
-
Add concentrated HCl (e.g., 10 mL) and concentrate the reaction mixture in vacuo to remove the methanol.[2][3]
-
Dissolve the resulting residue in H₂O (e.g., 30 mL).
-
Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.[2][3]
-
Extract the aqueous solution with dichloromethane (3 x 20 mL).[2][3]
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.[2][3]
-
Concentrate the organic solution in vacuo to yield N,N-Dimethylpiperidin-4-amine.[2][3]
Preparation of this compound
The dihydrochloride salt can be readily prepared by treating a solution of the free base, N,N-dimethylpiperidin-4-amine, in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The salt typically precipitates out of the solution and can be collected by filtration and dried.
Applications in Research and Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] 4-(Dimethylamino)piperidine and its derivatives serve as key building blocks in the synthesis of a wide range of biologically active molecules.[5]
The dimethylamino group can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its basicity, polarity, and ability to form hydrogen bonds. This moiety is present in various FDA-approved drugs, highlighting its importance in drug design.[6]
While specific signaling pathways directly modulated by this compound are not extensively documented, its structural motifs are found in compounds targeting various biological systems. For instance, derivatives of 4-aminopiperidine have been investigated as antifungal agents that target ergosterol biosynthesis.[7]
Catalytic Activity
Piperidine and its derivatives are well-known as effective base catalysts in a variety of organic transformations, including Knoevenagel condensations and Michael additions. The catalytic activity stems from the basicity of the nitrogen atom. While this compound itself is a salt, it can be used in reactions where the active catalytic species, the free base, is generated in situ by the addition of a stoichiometric amount of a stronger base. Alternatively, related compounds like 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) have been shown to be effective and recyclable catalysts for acylations.[8]
Conclusion
This compound is a valuable chemical entity for researchers and professionals in drug development and organic synthesis. Its stable salt form and the reactivity of its corresponding free base make it a versatile building block and potential catalyst. While comprehensive public data on some of its specific physicochemical properties are limited, this guide provides a foundational understanding of its characteristics and synthesis. Further experimental investigation is encouraged to fully elucidate its properties and expand its applications.
References
- 1. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 2. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
An In-depth Technical Guide on the Core Mechanism of Action of 4-(Dimethylamino)piperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Dimethylamino)piperidine dihydrochloride is a piperidine derivative with potential neuromodulatory activities. Emerging evidence suggests its primary mechanism of action involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and glutamatergic neurotransmission. Specifically, it is proposed to act at the polyamine modulatory site on the NMDA receptor complex. This technical guide synthesizes the available information on its mechanism of action, presents contextual quantitative data from related compounds, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Primary Mechanism of Action: Modulation of the NMDA Receptor
The principal hypothesized mechanism of action for this compound is its interaction with the polyamine modulatory site on the NMDA receptor. Polyamines are endogenous molecules that can either enhance or inhibit NMDA receptor function, making this site a key target for therapeutic intervention. It is suggested that 4-(Dimethylamino)piperidine possesses molecular features that allow it to act as a modulator at this site, which may be beneficial in conditions associated with NMDA receptor dysregulation, such as alcohol dependence[1][2].
Signaling Pathway
The proposed signaling pathway involves the binding of 4-(Dimethylamino)piperidine to the polyamine site on the NMDA receptor, which in turn influences the receptor's response to its primary agonists, glutamate and glycine. This modulation can affect the influx of calcium ions (Ca2+) through the receptor's channel, thereby influencing downstream signaling cascades involved in synaptic plasticity, learning, and memory.
Figure 1: Proposed modulation of the NMDA receptor by 4-(Dimethylamino)piperidine.
Quantitative Data (Contextual)
| Compound Class | Target | Assay Type | Value | Reference |
| Piperidine Derivative | NMDA Receptor | [3H]CGS 19755 Binding | IC50 = 67 ± 6 nM | [3] |
| Piperidine Derivative | NMDA Receptor | Cortical Slice Preparation | IC50 = 1.9 ± 0.24 µM | [3] |
| Spermidine/Spermine Derivatives | NMDA Receptor | [3H]MK-801 Binding | IC50 = 3.9 - 4.7 µM | [4] |
| Piperidine Derivative | Sigma-1 Receptor | --INVALID-LINK--pentazocine Binding | Ki = 3.2 - 434 nM | [5] |
| Piperidine Derivative | N-type Calcium Channel | IMR32 Assay | IC50 = 0.7 µM |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound.
NMDA Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the NMDA receptor, potentially at the polyamine modulatory site.
Objective: To quantify the binding affinity (Ki) of the test compound for the NMDA receptor.
Materials:
-
Rat cortical membranes
-
[3H]MK-801 (radioligand for the ion channel) or a polyamine site-specific radioligand
-
Test compound: this compound
-
Spermidine (for competition assays at the polyamine site)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, add rat cortical membranes, [3H]MK-801, and either buffer, a known ligand (for non-specific binding), or the test compound.
-
To specifically assess interaction at the polyamine site, conduct the assay in the presence and absence of a fixed concentration of spermidine.
-
Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 value, which can then be used to calculate the Ki value.
Figure 2: Workflow for an NMDA receptor binding assay.
Calcium Influx Assay
This functional assay measures the effect of this compound on NMDA receptor activity by quantifying changes in intracellular calcium levels.
Objective: To determine if the test compound potentiates or inhibits NMDA receptor-mediated calcium influx.
Materials:
-
HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+)
-
Glutamate and Glycine (agonists)
-
Test compound: this compound
-
Fluorescence plate reader
Procedure:
-
Plate the NMDA receptor-expressing cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a sub-maximal concentration of glutamate and glycine.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Analyze the data to determine the effect of the test compound on the calcium response.
Figure 3: Workflow for a calcium influx assay.
Potential Secondary Mechanisms of Action
The broader literature on piperidine derivatives suggests that this compound could potentially interact with other targets, although these are considered secondary to its proposed action on NMDA receptors.
-
N-type Calcium Channels: Some 4-aminopiperidine derivatives have been identified as N-type calcium channel blockers, which are involved in pain signaling.
-
CCR5: Certain piperazino-piperidine compounds are CCR5 antagonists, a mechanism relevant to HIV-1 entry inhibition.
-
5-HT2A Receptors: Derivatives of 4-aminopiperidine have shown inverse agonist activity at 5-HT2A receptors, a target for antipsychotic drugs.
-
Sigma Receptors: Piperidine derivatives have also been found to have an affinity for sigma receptors, which are implicated in various neurological functions.
Further experimental investigation using specific binding and functional assays for these targets would be necessary to confirm or exclude these potential secondary mechanisms of action for this compound.
Conclusion
The primary mechanism of action of this compound is likely the modulation of NMDA receptors via the polyamine binding site. This activity presents a promising avenue for the development of therapeutics for neurological and psychiatric disorders characterized by dysregulated glutamatergic signaling. While direct quantitative data for this specific compound is limited, the methodologies and contextual data presented in this guide provide a solid framework for its further investigation and characterization. A thorough understanding of its pharmacological profile, including potential off-target effects, will be crucial for its successful development as a therapeutic agent.
References
- 1. Polyamine Modulation of NMDARs as a Mechanism to Reduce Effects of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 3. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamines and the NMDA receptor: modifying intrinsic activities with aromatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Dimethylamino)piperidine Dihydrochloride: Structure, Properties, and Reactivity
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Dimethylamino)piperidine Dihydrochloride, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, reactivity, and applications, with a focus on its role in drug development.
Chemical Structure and Identification
4-(Dimethylamino)piperidine is a saturated heterocyclic amine featuring a piperidine ring substituted at the 4-position with a dimethylamino group. The dihydrochloride salt form indicates that both the secondary amine within the piperidine ring and the tertiary dimethylamino group are protonated and associated with chloride counter-ions. This salt form often enhances the compound's stability and solubility in aqueous media.
Image 1: Chemical structures of 4-(Dimethylamino)piperidine free base and its dihydrochloride salt.
Quantitative and identifying data for the compound are summarized below.
| Identifier | 4-(Dimethylamino)piperidine (Free Base) | This compound |
| IUPAC Name | N,N-Dimethylpiperidin-4-amine | N,N-Dimethylpiperidin-4-aminium dichloride |
| CAS Number | 50533-97-6[1][2][3][4] | 4876-59-9 |
| Molecular Formula | C₇H₁₆N₂[1][2][3][4] | C₇H₁₈Cl₂N₂ |
| Molecular Weight | 128.22 g/mol [1][2][3][4] | 201.14 g/mol |
| Canonical SMILES | CN(C)C1CCNCC1[1] | C--INVALID-LINK--C1CC[NH2+]CC1.[Cl-].[Cl-] |
| InChI Key | YFJAIURZMRJPDB-UHFFFAOYSA-N[1] | Not readily available |
Physicochemical Properties
The physicochemical properties of the free base, N,N-Dimethylpiperidin-4-amine, are crucial for determining appropriate reaction conditions and purification methods.
| Property | Value | Reference |
| Appearance | Solid or clear, colorless liquid | [4][5] |
| Boiling Point | 187 °C | [4] |
| Density | 1.09 g/mL | [4] |
| pKa | 10.10 ± 0.10 (Predicted) | [4] |
| Refractive Index | 1.4760 | [4] |
| Storage Temperature | 2–8 °C under inert gas | [4] |
Reactivity and Synthetic Applications
The reactivity of 4-(Dimethylamino)piperidine is dominated by its two nitrogen centers: the secondary amine within the piperidine ring and the exocyclic tertiary amine.
-
Basicity : Both nitrogens are basic, with the secondary amine typically being slightly more basic than the tertiary amine. The dihydrochloride salt is the result of both amines being protonated. In reactions, a stoichiometric amount of an external base is required to deprotonate the salt and generate the reactive free base.
-
Nucleophilicity : The secondary amine is a potent nucleophile, readily participating in reactions such as alkylation, acylation, and reductive amination. This allows for the straightforward introduction of various substituents onto the piperidine ring, making it a versatile scaffold in library synthesis. The tertiary amine is generally non-nucleophilic due to steric hindrance.
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6][7][8] 4-(Dimethylamino)piperidine serves as a valuable building block for creating more complex molecules with desired three-dimensional shapes that can lead to specific interactions with biological targets.[6][9]
Experimental Protocols
A common and efficient method for synthesizing the free base, N,N-Dimethylpiperidin-4-amine, is the reductive amination of a protected piperidone.[4][10]
Protocol 1: Synthesis of N,N-Dimethylpiperidin-4-amine via Reductive Amination [4]
This protocol details the synthesis from 1-(tert-Butoxycarbonyl)-4-piperidone and dimethylamine hydrochloride, followed by deprotection.
Materials:
-
1-(tert-Butoxycarbonyl)-4-piperidone
-
Dimethylamine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water (H₂O)
Procedure:
-
Reaction Setup : To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (1.0 eq) in methanol, add dimethylamine hydrochloride (~2.0 eq) and sodium cyanoborohydride (~0.9 eq) at room temperature.
-
Reductive Amination : Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may require several days for completion.
-
Deprotection : Upon completion, add concentrated HCl and stir. This step cleaves the Boc protecting group.
-
Work-up : Reduce the volume of the reaction mixture in vacuo. Dissolve the resulting residue in H₂O.
-
Basification & Extraction : Adjust the pH of the aqueous solution to >10 using a 2M NaOH solution. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product, N,N-Dimethylpiperidin-4-amine.
Role in Drug Discovery: A Case Study of N-Type Calcium Channel Blockers
The 4-(dimethylamino)piperidine scaffold is a component of potent analgesic agents. Specifically, derivatives have been synthesized and identified as high-affinity blockers of N-type (Caᵥ2.2) voltage-gated calcium channels.[11] These channels are critical for neurotransmission in pain pathways. By blocking these channels on presynaptic neurons, the influx of calcium is inhibited, which in turn prevents the release of neurotransmitters (like glutamate and substance P) that signal pain. This mechanism makes N-type calcium channel blockers a promising target for the development of new non-opioid analgesics.[12][13][14][15]
Safety and Handling
The free base, 4-(Dimethylamino)piperidine, is classified as a hazardous chemical.[16]
-
Hazards : Causes severe skin burns and eye damage.[16] May also cause respiratory irritation.[16] It is harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[16] Use in a well-ventilated area or with appropriate respiratory protection.
-
Handling : Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust or vapors. Keep away from incompatible materials such as strong oxidizing agents.[16]
-
Storage : Store in a dry, cool, and well-ventilated place.[16] Keep containers tightly closed.
Users must consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound and its free base are versatile and valuable building blocks for chemical synthesis. The presence of two distinct, reactive amine functionalities allows for a wide range of chemical modifications. Its utility is particularly pronounced in the field of drug discovery, where the piperidine scaffold is a cornerstone for developing therapeutics that target the central nervous system, including novel analgesics. Proper handling and adherence to safety protocols are essential when working with this reactive and hazardous compound.
References
- 1. 4-(Dimethylamino)piperidine, 97% | Fisher Scientific [fishersci.ca]
- 2. 4-(dimethylamino)-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(dimethylamino)-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 5. indiamart.com [indiamart.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modular, efficient synthesis of asymmetrically substituted piperazine scaffolds as potent calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scaffold-based design and synthesis of potent N-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
Physicochemical properties of 4-(Dimethylamino)piperidine dihydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)piperidine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on the compound's chemical identity and physical characteristics. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside graphical representations of workflows and chemical relationships to aid in comprehension and practical application.
Chemical Identity and Structure
This compound is the salt form of the organic base 4-(Dimethylamino)piperidine. The dihydrochloride form enhances the compound's stability and solubility in aqueous media, which is often advantageous for research and pharmaceutical applications. The basic nitrogen atoms of the piperidine ring and the dimethylamino group are protonated in the presence of hydrochloric acid to form the salt.
The relationship between the free base and its dihydrochloride salt is a simple acid-base reaction, which can be visualized as follows:
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The tables below summarize the available information for the dihydrochloride salt and its corresponding free base, 4-(Dimethylamino)piperidine, for reference.
Table 1: Chemical Identifiers
| Identifier | This compound | 4-(Dimethylamino)piperidine (Free Base) |
| CAS Number | 4876-59-9[1][2] | 50533-97-6[3][4] |
| Molecular Formula | C₇H₁₈Cl₂N₂[5] | C₇H₁₆N₂[3][4] |
| Molecular Weight | 201.14 g/mol | 128.22 g/mol [3][4] |
| Canonical SMILES | CN(C)C1CCNCC1.Cl.Cl | CN(C)C1CCNCC1[3] |
| InChI Key | YFJAIURZMRJPDB-UHFFFAOYSA-N | YFJAIURZMRJPDB-UHFFFAOYSA-N[3] |
Table 2: Experimental and Predicted Physical Properties
| Property | This compound | 4-(Dimethylamino)piperidine (Free Base) |
| Physical Form | Solid | Solid[3][6][7] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 187 °C[8] |
| pKa (Predicted) | Data not available | 10.10 ± 0.10[8] |
| Solubility | Expected to be soluble in water | Data not available |
Experimental Protocols
This section details standardized methodologies for determining the principal physicochemical properties of amine dihydrochloride salts like this compound.
Melting Point Determination
The melting point is a critical indicator of purity.[9] For a pure crystalline solid, it is a sharp, well-defined temperature, whereas impurities typically cause the melting point to depress and broaden.[10]
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes, thermometer, mortar and pestle.[9][10]
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.[9] Crush the crystalline solid into a fine powder using a mortar and pestle to ensure uniform heat distribution.[9][11]
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[10][12]
-
Measurement:
-
Place the loaded capillary into the heating block of the apparatus.
-
For an unknown compound, perform a rapid preliminary heating (10-20 °C/min) to determine an approximate melting range.[10]
-
Allow the apparatus to cool.
-
Perform a second, more precise measurement. Start heating rapidly to about 15-20 °C below the approximate melting point, then slow the heating rate to 1-2 °C/min.[10]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁ - T₂.
-
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which is the salt of a di-basic amine, two pKa values corresponding to the two protonated amine groups would be expected.
Principle: A solution of the compound is titrated with a standardized base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.[13][14]
Apparatus: pH meter with a combination electrode, burette, stirrer, beaker, standardized 0.1 M NaOH solution.
Procedure:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. An ionic strength adjuster (e.g., 0.1 M KCl) can be added to maintain a constant ionic environment.[13]
-
Titration:
-
Calibrate the pH meter using standard buffers.
-
Immerse the pH electrode and a stirrer in the sample solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.5 mL) from the burette.[13]
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence points from the inflection points of the curve (or by using the first or second derivative of the curve).
-
The pH at the half-equivalence point(s) corresponds to the pKa value(s) of the compound.[14]
-
Equilibrium Solubility Determination
Equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pH when the system is at equilibrium.[15] This is a critical parameter for drug development.[16]
Principle: An excess amount of the solid compound is agitated in a specific buffer solution for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.[15]
Apparatus: Temperature-controlled shaker/incubator, vials, filtration device (e.g., syringe filters or 96-well filter plates), analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS).[15][17]
Procedure:
-
Preparation: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).[18]
-
Incubation: Add an excess amount of the solid this compound to vials containing the prepared buffers. The amount should be sufficient to ensure undissolved solid remains at equilibrium.[15]
-
Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 37 °C) for a sufficient time (e.g., 24-72 hours) to reach equilibrium.[15][18]
-
Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.[15]
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[15][17] The measured concentration is the equilibrium solubility at that specific pH and temperature.
Biological Context
While specific signaling pathways for this compound are not detailed in the provided literature, its free base has been noted for having molecular features associated with the modulation of N-methyl-D-aspartate (NMDA) receptors.[8] It has been investigated as a potential mechanism for mitigating the effects of alcohol dependence.[8] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. Polyamines are known endogenous modulators of these receptors, and compounds with similar structural features can interact with these binding sites.
References
- 1. 4-(DIMETHYLAMINO)-PIPERIDINE DIHYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(DIMETHYLAMINO)-PIPERIDINE DIHYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(dimethylamino)-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C7H18Cl2N2 | CID 22591440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. indiamart.com [indiamart.com]
- 7. 4-(dimethylamino)-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. thinksrs.com [thinksrs.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. researchgate.net [researchgate.net]
- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. pharmatutor.org [pharmatutor.org]
- 18. who.int [who.int]
Technical Guide: Solubility of 4-(Dimethylamino)piperidine Dihydrochloride in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-(dimethylamino)piperidine dihydrochloride in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a comprehensive framework for its experimental determination. It outlines detailed methodologies for researchers to ascertain the solubility profile of this compound in various organic solvents. This guide includes a general experimental workflow, protocols for solubility determination, and methods for the analysis of the resulting solutions and solid-state forms.
Introduction
This compound is a diamine salt with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility in organic solvents is crucial for process development, formulation design, and reaction optimization. The solubility of an active pharmaceutical ingredient (API) or intermediate can significantly impact its bioavailability, purification, and the choice of reaction media.
As a dihydrochloride salt, this compound is expected to exhibit higher solubility in polar protic solvents, which can solvate both the cation and the chloride anions effectively through hydrogen bonding and ion-dipole interactions. Its solubility in polar aprotic solvents may be more limited as these solvents can typically only solvate the cation well. In non-polar organic solvents, the solubility is expected to be very low due to the high polarity and ionic nature of the salt.
A thorough literature search did not yield specific quantitative solubility data for this compound in common organic solvents. Therefore, this guide provides the necessary experimental protocols to enable researchers to determine this data empirically.
Predicted Solubility Profile (Qualitative)
While quantitative data is unavailable, a qualitative prediction of solubility based on the principles of "like dissolves like" and the nature of the solute and solvents can be made.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | High to Moderate | Solvents like methanol, ethanol, and water can form hydrogen bonds with the chloride anions and interact with the protonated amine centers through ion-dipole interactions, leading to effective solvation. |
| Polar Aprotic | Moderate to Low | Solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can solvate the cation but are less effective at solvating the chloride anions, potentially limiting overall solubility.[1][2][3] |
| Non-Polar | Very Low | Solvents like hexanes, toluene, and diethyl ether lack the polarity to effectively solvate the ionic this compound, resulting in poor solubility. |
Experimental Determination of Solubility
The following sections outline a comprehensive approach to experimentally determine the solubility of this compound.
General Experimental Workflow
The process of determining the solubility of a compound in a given solvent involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical workflow.
References
An In-depth Technical Guide to the pKa and Basicity of 4-(Dimethylamino)piperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-base properties of 4-(Dimethylamino)piperidine dihydrochloride, a key building block in medicinal chemistry and drug development. Understanding the pKa values and basicity of this diamine is crucial for predicting its physiological behavior, optimizing reaction conditions, and designing novel therapeutic agents.
Introduction to Basicity and pKa
The basicity of a molecule is its ability to accept a proton (H⁺). In the context of organic amines, this property is quantified by the pKa value of its conjugate acid. A higher pKa value corresponds to a stronger base, indicating a greater affinity for protons. For a diamine such as 4-(Dimethylamino)piperidine, there are two basic centers: the secondary amine within the piperidine ring and the tertiary dimethylamino group. Consequently, the dihydrochloride salt possesses two corresponding pKa values, reflecting the stepwise deprotonation of the dicationic form.
pKa Values of 4-(Dimethylamino)piperidine
This compound has two basic nitrogen atoms that can be protonated. Therefore, it is characterized by two distinct pKa values. The first protonation occurs at the more basic site, followed by the second protonation at the less basic site.
Table 1: Predicted pKa Value for 4-(Dimethylamino)piperidine
| Basic Center | Predicted pKa | Data Source |
| Piperidine Nitrogen | 10.10 ± 0.10 | Predicted[1] |
| Dimethylamino Nitrogen | Not explicitly reported | - |
It is important to note that the reported value is a computational prediction and should be confirmed by experimental determination for critical applications. Generally, the piperidine nitrogen is expected to be more basic than the exocyclic tertiary amine.
Factors Influencing Basicity
The relative basicity of the two nitrogen centers in 4-(Dimethylamino)piperidine is governed by several factors:
-
Hybridization: Both nitrogen atoms are sp³ hybridized, which generally leads to higher basicity compared to sp² hybridized nitrogens found in aromatic systems.
-
Inductive Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity. The piperidine ring and the two methyl groups contribute to the overall basicity.
-
Steric Hindrance: The accessibility of the lone pair of electrons on the nitrogen atom for protonation can be influenced by the surrounding groups.
In diamines, the protonation of one nitrogen atom can influence the basicity of the second through electrostatic repulsion. This typically results in the second pKa value being significantly lower than the first.
Experimental Determination of pKa
Potentiometric titration is a widely used and accurate method for determining the pKa values of amines.[2][3] The following is a generalized protocol for the determination of the pKa values of this compound.
Experimental Protocol: Potentiometric Titration
Objective: To determine the two pKa values of this compound in an aqueous solution.
Materials and Equipment:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized, CO₂-free water
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel with temperature control
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water to prepare a solution of approximately 1-10 mM. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Initial Acidification: If starting from the free base, or to ensure full protonation, the solution is first acidified by adding a known excess of standardized 0.1 M HCl to bring the initial pH to around 2.
-
Titration: Titrate the acidified solution with a standardized 0.1 M NaOH solution at a constant temperature (e.g., 25 °C). Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.
-
Data Acquisition: Record the pH of the solution as a function of the volume of NaOH added. Continue the titration until the pH reaches approximately 12 to ensure both equivalence points are passed.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The two equivalence points can be identified from the points of inflection in the titration curve, often determined by plotting the first or second derivative of the curve.
-
The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at the midpoint between the start of the titration and the first equivalence point, and the second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points.
-
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for the experimental determination of pKa values using potentiometric titration.
Basicity and Protonation Equilibria
The two pKa values of this compound describe the equilibria between its different protonated forms. The higher pKa value (pKa₁) corresponds to the deprotonation of the more basic site (dication to monocation), while the lower pKa value (pKa₂) corresponds to the deprotonation of the less basic site (monocation to the neutral free base).
Protonation Equilibria of 4-(Dimethylamino)piperidine
Caption: Stepwise deprotonation of this compound.
Conclusion
The pKa values of this compound are fundamental parameters that dictate its behavior in various chemical and biological systems. While a predicted pKa of 10.10 is available for the more basic nitrogen, experimental determination via potentiometric titration is recommended for obtaining precise values for both basic centers. A thorough understanding of its acid-base chemistry is essential for its effective application in research and development.
References
Spectroscopic Analysis of 4-(Dimethylamino)piperidine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-(Dimethylamino)piperidine dihydrochloride, a compound of interest in various research and development applications. Due to the limited availability of public spectroscopic data for the dihydrochloride salt, this document presents experimental data for the free base, 4-(Dimethylamino)piperidine, and provides theoretically predicted data for its dihydrochloride form. This approach allows for a comprehensive understanding of the compound's structural features through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for 4-(Dimethylamino)piperidine and its predicted data for the dihydrochloride salt.
Table 1: ¹H NMR Spectroscopic Data
| Assignment | 4-(Dimethylamino)piperidine (Free Base) Chemical Shift (δ, ppm) | This compound (Predicted) Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (Piperidine NH) | ~1.5 - 2.0 (broad) | ~9.0 - 11.0 (very broad) | Broad Singlet | 1H |
| H-2, H-6 (axial) | ~2.9 - 3.1 | ~3.2 - 3.5 | Multiplet | 2H |
| H-2, H-6 (equatorial) | ~2.4 - 2.6 | ~2.7 - 3.0 | Multiplet | 2H |
| H-3, H-5 (axial) | ~1.2 - 1.4 | ~1.5 - 1.8 | Multiplet | 2H |
| H-3, H-5 (equatorial) | ~1.7 - 1.9 | ~2.0 - 2.3 | Multiplet | 2H |
| H-4 | ~2.2 - 2.4 | ~2.8 - 3.1 | Multiplet | 1H |
| N(CH₃)₂ | ~2.2 | ~2.8 - 3.0 | Singlet | 6H |
| N⁺H (Dimethylamino) | N/A | ~10.0 - 12.0 (very broad) | Broad Singlet | 1H |
Note: Predicted shifts for the dihydrochloride are based on the expected deshielding effects of protonation. Actual values may vary.
Table 2: ¹³C NMR Spectroscopic Data
| Assignment | 4-(Dimethylamino)piperidine (Free Base) Chemical Shift (δ, ppm) | This compound (Predicted) Chemical Shift (δ, ppm) |
| C-2, C-6 | ~48 | ~45 - 50 |
| C-3, C-5 | ~30 | ~25 - 30 |
| C-4 | ~60 | ~55 - 60 |
| N(CH₃)₂ | ~42 | ~40 - 45 |
Note: Predicted shifts for the dihydrochloride are based on expected electronic effects of protonation. Actual values may vary.
Table 3: IR Spectroscopic Data
| Assignment | 4-(Dimethylamino)piperidine (Free Base) Wavenumber (cm⁻¹) | This compound (Predicted) Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Piperidine) | ~3300 - 3400 | N/A (as N⁺-H) | Medium, Broad |
| N⁺-H Stretch | N/A | ~2400 - 2700 | Strong, Very Broad |
| C-H Stretch (Aliphatic) | ~2800 - 3000 | ~2800 - 3000 | Strong |
| N-H Bend | ~1590 - 1650 | N/A | Medium |
| C-H Bend | ~1440 - 1480 | ~1440 - 1480 | Medium |
| C-N Stretch | ~1000 - 1250 | ~1000 - 1250 | Medium to Strong |
Note: Predicted wavenumbers for the dihydrochloride are based on the characteristic absorptions of amine hydrochlorides.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra, applicable to compounds such as this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) with a proton frequency of 400 MHz or higher.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the sample (this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. For amine hydrochlorides, deuterium oxide (D₂O) or deuterated methanol (CD₃OD) are commonly used. D₂O is often preferred for observing exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for other solvents, though referencing to the residual solvent peak is also common.
-
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64, depending on the sample concentration.
-
Temperature : 298 K.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, as ¹³C has a low natural abundance.
-
Temperature : 298 K.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
2.2. Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Solid Sample) :
-
KBr Pellet Method :
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Attenuated Total Reflectance (ATR) Method :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
-
Data Acquisition :
-
Spectral Range : 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
Background : A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
-
-
Data Processing :
-
Perform a Fourier transform of the interferogram.
-
If necessary, perform baseline correction and ATR correction (if applicable).
-
Identify and label the significant absorption peaks.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of spectroscopic analysis and the chemical structure of the compound of interest.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Caption: Structure of this compound.
An In-depth Technical Guide to 4-(Dimethylamino)piperidine Dihydrochloride
CAS Number: 4876-59-9
This technical guide provides a comprehensive overview of 4-(Dimethylamino)piperidine dihydrochloride, a versatile chemical intermediate with applications in various fields of research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, biological relevance, and safety protocols.
Physicochemical Properties
This compound is a white to off-white solid compound.[1] It is soluble in water.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 4876-59-9 | [1][2][3][4] |
| Molecular Formula | C₇H₁₈Cl₂N₂ | [2][4] |
| Molecular Weight | 199.14 g/mol (or 201.14 g/mol ) | [1][2][3][4] |
| Appearance | White to off-white or yellow solid | [1][4] |
| Melting Point | 288-290 °C | [4] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | Room Temperature, under inert atmosphere | [4] |
| InChI Key | XCJNSBCFLUPJAP-UHFFFAOYSA-N | [3] |
| SMILES | CN(C1CCNCC1)C.[H]Cl.[H]Cl | [3] |
Synthesis
A common laboratory-scale synthesis of this compound involves the deprotection of a Boc-protected precursor, N-Boc-4-dimethylaminopiperidine. The process utilizes a strong acid, such as hydrochloric acid in dioxane, to remove the tert-butyloxycarbonyl (Boc) protecting group.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from N-Boc-4-dimethylaminopiperidine[4]
-
Dissolution: Dissolve 10.0 g (0.044 mol) of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate in 60 mL of dichloromethane.
-
Cooling: Cool the solution in an ice bath.
-
Acid Addition: Slowly add 34.5 mL (0.138 mol) of a 4 mol/L solution of HCl in dioxane dropwise to the cooled solution while maintaining stirring.
-
Reaction: Continue stirring the reaction mixture under ice bath conditions for 8 hours.
-
Precipitation: Observe the formation of a large amount of white solid precipitate upon completion of the reaction.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with a small amount of cold dichloromethane to remove any residual HCl.
-
Product: The final product is 6.4 g of 4-dimethylaminopiperidine dihydrochloride, yielding 85.3%.[4]
Biological Activity and Applications
4-(Dimethylamino)piperidine and its derivatives are recognized for their potential in various areas of drug discovery and neuroscience research. The core piperidine structure is a key feature in many biologically active compounds.
Caption: Key application areas for this compound.
Antifungal Activity
Inspired by known antifungals like amorolfine, which contains a piperidine ring, novel 4-aminopiperidines have been synthesized and evaluated for their biological activity.[5] These compounds have demonstrated remarkable antifungal properties, targeting the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes.[5]
Caption: Proposed mechanism of antifungal action via ergosterol biosynthesis inhibition.
Neuromodulatory Effects
4-(Dimethylamino)piperidine possesses molecular features associated with the polyamine modulation of N-methyl-D-aspartate (NMDA) receptors.[6] This has led to its use in studies investigating mechanisms to reduce the effects of alcohol dependence.[6] Furthermore, other piperidine derivatives have been shown to block neuromuscular transmission by acting postsynaptically and reducing the sensitivity of the end-plate membrane to acetylcholine.[7]
Safety and Handling
This compound is classified as an irritant.[4] Proper safety precautions must be taken when handling this compound.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Health Hazards | GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.[4][8][9][10]
First Aid Measures[8][10]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Take the victim immediately to a hospital.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Continue rinsing eyes during transport to the hospital.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.
Conclusion
This compound is a valuable building block in synthetic chemistry and a compound of interest for drug discovery, particularly in the development of novel antifungal agents and for research in neuropharmacology. Its synthesis is straightforward, and its biological activities warrant further investigation. Strict adherence to safety protocols is essential when working with this chemical.
References
- 1. This compound | CAS 4876-59-9 | High Purity Supplier & Manufacturer in China [pipzine-chem.com]
- 2. Cas 4876 59 9 Manufacture and Cas 4876 59 9 Supplier in China [volsenchem.com]
- 3. 4876-59-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 4. 4-(dimethylammonio)piperidinium dichloride | 4876-59-9 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 7. Characterization of neuromuscular blocking action of piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gustavus.edu [gustavus.edu]
- 9. fishersci.com [fishersci.com]
- 10. peptide.com [peptide.com]
An In-depth Technical Guide to 4-(Dimethylamino)piperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Dimethylamino)piperidine dihydrochloride, a versatile piperidine derivative. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, and known biological activities, with a focus on its role as a synthetic building block and its interaction with the N-methyl-D-aspartate (NMDA) receptor.
Chemical Identity and Synonyms
This compound is the hydrochloride salt of the parent compound N,N-Dimethylpiperidin-4-amine. The presence of the dihydrochloride salt form indicates that both the exocyclic dimethylamino group and the endocyclic piperidine nitrogen are protonated. This compound is primarily used in organic synthesis as a precursor for more complex molecules.
A comprehensive list of synonyms and identifiers for both the dihydrochloride salt and its parent amine are provided in the table below for clear identification and cross-referencing in literature and chemical databases.
| Identifier Type | This compound | N,N-Dimethylpiperidin-4-amine (Parent Compound) |
| IUPAC Name | N,N-dimethylpiperidin-4-aminium dichloride | N,N-dimethylpiperidin-4-amine |
| CAS Number | 4876-59-9[1][2] | 50533-97-6[3][4] |
| Molecular Formula | C₇H₁₈Cl₂N₂ | C₇H₁₆N₂[3][4] |
| Molecular Weight | 201.14 g/mol | 128.22 g/mol [3][4] |
| PubChem CID | 22591440 | 417391[5] |
| Synonyms | 4-Dimethylaminopiperidine dihydrochloride, N,N-Dimethyl-4-piperidinamine dihydrochloride | 4-(Dimethylamino)piperidine, N,N-Dimethyl-4-piperidinamine, Dimethyl-piperidin-4-yl-amine |
Physicochemical Properties
The physicochemical properties of 4-(Dimethylamino)piperidine and its dihydrochloride salt are crucial for their application in synthesis and biological assays. While specific experimental data for the dihydrochloride salt is limited, the properties of the parent amine provide a foundational understanding.
| Property | Value (N,N-Dimethylpiperidin-4-amine) |
| Physical Form | Colorless to pale yellow liquid or solid |
| Boiling Point | 187 °C[6] |
| Density | Approximately 0.91 g/cm³[6] |
| pKa (Predicted) | 10.10 ± 0.10[6] |
| Solubility | Good solubility in water, ethanol, and ether[6] |
Experimental Protocols
Synthesis of N,N-Dimethylpiperidin-4-amine
A common method for the synthesis of the parent amine, N,N-Dimethylpiperidin-4-amine, is through the reductive amination of a protected piperidone derivative. The following protocol is adapted from established synthetic routes.[7][8]
Materials:
-
1-(tert-Butoxycarbonyl)-4-piperidone
-
Dimethylamine hydrochloride
-
Sodium cyanoborohydride
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (9.8 mmol) and sodium cyanoborohydride (4.3 mmol) at room temperature.
-
Stir the reaction mixture for 4 days.
-
Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture in vacuo.
-
Dissolve the resulting residue in H₂O (30 mL).
-
Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.
-
Extract the aqueous solution with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer in vacuo to yield N,N-Dimethylpiperidin-4-amine.
To obtain this compound, the resulting amine can be treated with a stoichiometric amount of hydrochloric acid in a suitable solvent like isopropanol or ether, followed by precipitation and collection of the salt.
Use as a Synthetic Intermediate
N,N-Dimethylpiperidin-4-amine serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The piperidine moiety is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.
Example Application in Synthesis:
In the synthesis of novel quinolinyl pyrimidines targeting Type II NADH-Dehydrogenase, N,N-dimethylpiperidin-4-amine was used as a nucleophile to displace a leaving group on the pyrimidine ring, forming a new carbon-nitrogen bond. This reaction highlights its utility in constructing complex heterocyclic systems with potential antibacterial activity.[9]
Figure 1: A simplified workflow illustrating the synthesis of N,N-Dimethylpiperidin-4-amine and its subsequent use as a synthetic intermediate.
Biological Activity and Signaling Pathways
The 4-aminopiperidine scaffold is a key pharmacophore in a variety of biologically active compounds. Derivatives of 4-(Dimethylamino)piperidine have been investigated for their potential as analgesics, antipsychotics, and antiviral agents.
A significant area of interest is the compound's association with the N-methyl-D-aspartate (NMDA) receptor .[7][8] It is suggested that N,N-Dimethylpiperidin-4-amine possesses molecular features that allow for the polyamine modulation of NMDA receptors. This interaction is being explored as a potential mechanism for therapeutic intervention in conditions such as alcohol dependence.[7][8]
The proposed mechanism involves the compound acting as a modulator at the polyamine binding site on the NMDA receptor, thereby influencing ion channel activity. This modulation can either potentiate or inhibit receptor function, depending on the specific context and the presence of other co-agonists.
Figure 2: A conceptual diagram illustrating the proposed modulation of the NMDA receptor by 4-(Dimethylamino)piperidine.
Conclusion
This compound and its parent amine are valuable compounds for researchers in medicinal chemistry and drug development. Their utility as synthetic intermediates for creating complex, biologically active molecules is well-documented. Furthermore, the emerging evidence of their interaction with the NMDA receptor opens up new avenues for the investigation of their therapeutic potential in neurological and psychiatric disorders. This guide provides a foundational resource for professionals working with this versatile chemical entity.
References
- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 4-(dimethylamino)-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. peptideweb.com [peptideweb.com]
- 7. Cas 50533-97-6,N,N-Dimethylpiperidin-4-amine | lookchem [lookchem.com]
- 8. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 4-(Dimethylamino)piperidine Dihydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)piperidine, a substituted piperidine derivative, is a versatile base catalyst with applications in various organic transformations. Its utility stems from the basic nitrogen atom within the piperidine ring, which can effectively catalyze a range of reactions, including condensation and addition reactions. The dihydrochloride salt is a stable, solid form that can be easily handled and stored, from which the active free base can be generated in situ. This document provides detailed application notes and protocols for the use of 4-(dimethylamino)piperidine dihydrochloride as a catalyst in organic synthesis, with a focus on its role in facilitating the synthesis of complex heterocyclic scaffolds relevant to drug discovery.
The piperidine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The catalytic activity of piperidine and its derivatives is well-established in promoting carbon-carbon bond formation.[1]
Catalytic Applications
4-(Dimethylamino)piperidine is an effective base catalyst for a variety of organic reactions, including:
-
Knoevenagel Condensation: The condensation of aldehydes or ketones with active methylene compounds.[1]
-
Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1]
-
Multi-component Reactions: One-pot synthesis of complex molecules from three or more starting materials.
The catalytic cycle in these reactions typically involves the deprotonation of a substrate by the basic piperidine nitrogen, or the formation of a reactive iminium ion intermediate with a carbonyl compound.
Data Presentation
The following table summarizes representative quantitative data for a piperidine-catalyzed multi-component synthesis of 3,4-dihydropyrano[c]chromene derivatives. This reaction serves as a model for the potential application of 4-(dimethylamino)piperidine as a catalyst. The reaction involves a Knoevenagel condensation followed by a Michael addition.
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Piperidine (10 mol%) | Ethanol | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Piperidine (10 mol%) | Ethanol | 15 | 95 |
| 3 | 4-Nitrobenzaldehyde | Malononitrile | Piperidine (10 mol%) | Ethanol | 25 | 90 |
| 4 | 4-Methoxybenzaldehyde | Malononitrile | Piperidine (10 mol%) | Ethanol | 30 | 90 |
| 5 | 2-Chlorobenzaldehyde | Malononitrile | Piperidine (10 mol%) | Ethanol | 30 | 88 |
Experimental Protocols
Protocol 1: In Situ Generation of 4-(Dimethylamino)piperidine Free Base
Objective: To generate the active 4-(dimethylamino)piperidine catalyst from its dihydrochloride salt for use in a catalytic reaction.
Materials:
-
This compound
-
A suitable base (e.g., triethylamine, sodium carbonate, or potassium carbonate)
-
Anhydrous reaction solvent (e.g., ethanol, dichloromethane, or toluene)
-
Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).
-
Add the desired anhydrous solvent (e.g., 5-10 mL per mmol of the dihydrochloride salt).
-
Add a suitable base (2.0-2.2 eq) to the suspension.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete neutralization.
-
The resulting solution/suspension containing the 4-(dimethylamino)piperidine free base is now ready for the addition of the reaction substrates.
Logical Relationship for In Situ Free Base Generation
Caption: In situ generation of the active catalyst.
Protocol 2: One-Pot Synthesis of 2-Amino-4-phenyl-4H-pyrano[3,2-c]chromene-3-carbonitrile
Objective: To synthesize a dihydropyrano[c]chromene derivative via a one-pot, three-component reaction using 4-(dimethylamino)piperidine as a catalyst. This protocol is adapted from a known procedure using piperidine.
Materials:
-
Benzaldehyde
-
Malononitrile
-
4-Hydroxycoumarin
-
4-(Dimethylamino)piperidine (generated in situ from the dihydrochloride salt as per Protocol 1, or used directly as the free base)
-
Ethanol
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxycoumarin (1.0 mmol) in ethanol (10 mL).
-
Add 4-(dimethylamino)piperidine (0.1 mmol, 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 15-30 minutes), a precipitate will form.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol.
-
Dry the product under vacuum to obtain the pure 2-amino-4-phenyl-4H-pyrano[3,2-c]chromene-3-carbonitrile.
Experimental Workflow for Chromene Synthesis
Caption: Workflow for chromene synthesis.
Signaling Pathways and Catalytic Mechanism
The synthesis of dihydropyrano[c]chromenes catalyzed by a basic piperidine derivative proceeds through a domino Knoevenagel condensation and Michael addition sequence.
-
Knoevenagel Condensation: The reaction is initiated by the Knoevenagel condensation between the aldehyde and the active methylene compound (malononitrile), catalyzed by 4-(dimethylamino)piperidine, to form a benzylidenemalononitrile intermediate.
-
Michael Addition: This is followed by a Michael addition of the enolate of 4-hydroxycoumarin to the electron-deficient alkene of the benzylidenemalononitrile.
-
Cyclization: The intermediate then undergoes an intramolecular cyclization to form the final dihydropyrano[c]chromene product.
Catalytic Pathway for Chromene Synthesis
Caption: Catalytic pathway of chromene synthesis.
References
Application Notes and Protocols for 4-(Dimethylamino)piperidine Dihydrochloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Scholarly literature and experimental data specifically detailing the use of 4-(Dimethylamino)piperidine dihydrochloride as a catalyst in acylation reactions are limited. The following application notes and protocols are therefore based on the well-established catalytic activity of its structural analog, 4-(Dimethylamino)pyridine (DMAP) and its hydrochloride salt (DMAP·HCl). While the general principles of catalysis are expected to be similar, reaction kinetics, yields, and optimal conditions may vary. It is strongly recommended to perform small-scale test reactions to determine the optimal conditions for your specific application.
Introduction
Acylation is a fundamental transformation in organic synthesis, crucial for the introduction of acyl groups into molecules, thereby modifying their chemical and biological properties. This process is central to the synthesis of esters and amides, functional groups prevalent in pharmaceuticals, agrochemicals, and materials science. While acylation can proceed uncatalyzed, the use of a catalyst is often necessary to achieve high yields and reaction rates, especially with sterically hindered or less reactive substrates.
4-(Dimethylamino)piperidine, as a saturated analog of the highly efficient acylation catalyst 4-(Dimethylamino)pyridine (DMAP), is a strong base and a potential nucleophilic catalyst. Its dihydrochloride salt can be considered a stable, solid form of the catalyst, which may offer advantages in handling and storage. The catalytic mechanism is presumed to follow a similar pathway to DMAP, involving the formation of a highly reactive N-acylpiperidinium intermediate.
Catalytic Mechanism of Acylation (Based on DMAP)
The catalytic cycle of DMAP in acylation reactions is well-understood and provides a model for the presumed activity of 4-(Dimethylamino)piperidine. The process can be summarized in the following steps:
-
Activation of the Acylating Agent: The nucleophilic nitrogen of the 4-(dialkylamino)pyridine or piperidine catalyst attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride). This forms a highly reactive N-acylpyridinium or N-acylpiperidinium salt intermediate.[1][2][3]
-
Nucleophilic Attack by the Substrate: The substrate (e.g., an alcohol or amine) then attacks the carbonyl carbon of the activated intermediate. This step is more facile than the direct reaction with the original acylating agent.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, leading to the formation of the acylated product (ester or amide) and the protonated catalyst. An auxiliary base, if present, deprotonates the catalyst, regenerating it for the next catalytic cycle.[1]
The use of the hydrochloride salt, such as DMAP·HCl, has been shown to be effective, particularly under base-free conditions, and offers the advantage of being a recyclable catalyst.[4] The mechanism involves the direct reaction of the salt with the acylating agent to form the N-acylpyridinium intermediate.[4]
Caption: Proposed catalytic cycle for acylation mediated by 4-(Dimethylamino)piperidine.
Quantitative Data Summary (Based on DMAP and DMAP·HCl Analogs)
The following tables summarize reaction conditions and yields for acylation reactions catalyzed by DMAP and DMAP·HCl, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Acylation of Alcohols with Acetic Anhydride using DMAP Catalyst
| Substrate | Catalyst Loading (mol%) | Auxiliary Base | Solvent | Time (h) | Yield (%) |
| Cyclohexanol | 10 | Triethylamine | Dichloromethane | 0.5 | >95 |
| 1-Phenylethanol | 5 | Triethylamine | Dichloromethane | 1 | >95 |
| tert-Butanol | 10 | Triethylamine | Dichloromethane | 24 | ~90 |
Data extrapolated from studies on DMAP-catalyzed acylations.
Table 2: Acylation of Various Substrates with DMAP·HCl Catalyst (Base-Free)
| Substrate | Acylating Agent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1-Phenylethanol | Acetic Anhydride | 10 | 60 | 2 | 98 |
| 4-Nitroaniline | Acetic Anhydride | 10 | 80 | 3 | 95 |
| Phenol | Benzoyl Chloride | 10 | 100 | 4 | 92 |
Data derived from studies on the recyclable catalyst DMAP·HCl.[4]
Experimental Protocols
The following are generalized protocols for acylation reactions. Note: These are adapted from procedures using DMAP and should be optimized for this compound.
Protocol 1: General Procedure for the Acylation of an Alcohol using an Acid Anhydride
This protocol describes a typical acylation of a primary or secondary alcohol using an acid anhydride with this compound as the catalyst and an auxiliary base.
Materials:
-
Alcohol substrate
-
Acid anhydride (e.g., acetic anhydride, propionic anhydride)
-
This compound
-
Auxiliary base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the alcohol (1.0 eq) in the anhydrous solvent, add the auxiliary base (1.5 eq).
-
Add a catalytic amount of this compound (0.05 - 0.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acid anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Acylation of an Amine using an Acyl Chloride (Base-Free with Dihydrochloride Salt)
This protocol is adapted for the use of the dihydrochloride salt, potentially under base-free conditions, for the acylation of an amine with an acyl chloride.
Materials:
-
Amine substrate
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and this compound (0.1 - 0.3 eq) in the anhydrous solvent.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
References
Application Notes and Protocols for 4-(Dimethylamino)piperidine Dihydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the assembly of complex peptide sequences. The efficiency of peptide bond formation and the preservation of stereochemical integrity are paramount for the successful synthesis of high-purity peptides. The choice of reagents, particularly the base used during the coupling step, plays a critical role in achieving these objectives.
This document provides detailed application notes and protocols for the use of 4-(Dimethylamino)piperidine dihydrochloride in peptide synthesis. 4-(Dimethylamino)piperidine is a sterically hindered, strong tertiary amine base. Its structural characteristics suggest its utility as a non-nucleophilic base in the coupling step of SPPS, analogous to commonly used bases such as N,N-diisopropylethylamine (DIPEA) and collidine. The use of sterically hindered bases is crucial for minimizing racemization, a common side reaction that can compromise the biological activity of the synthesized peptide.[1]
Overview and Potential Applications
4-(Dimethylamino)piperidine is a tertiary amine and is therefore not suitable for the removal of the Fmoc protecting group, a role typically fulfilled by secondary amines like piperidine.[2] Instead, its application in peptide synthesis is primarily as a base during the amino acid coupling step. In this capacity, it serves two main functions:
-
Neutralization of the protonated N-terminus: Following Fmoc deprotection, the N-terminal amine of the growing peptide chain is protonated. A tertiary base is required to neutralize this amine, rendering it nucleophilic for the subsequent coupling reaction.
-
Facilitating the activation of the incoming amino acid: Many common coupling reagents, such as HATU and HBTU, require a basic environment to efficiently activate the carboxylic acid of the incoming Fmoc-amino acid.
The steric hindrance provided by the piperidine ring and the N,N-dimethylamino group is anticipated to minimize base-catalyzed side reactions, including racemization of the activated amino acid.[1]
Handling and Preparation of this compound
4-(Dimethylamino)piperidine is supplied as a dihydrochloride salt, which is a stable, crystalline solid. To be used as a base in peptide synthesis, the free amine must be generated. This can be achieved through two primary methods:
Method A: In-situ Neutralization
In this approach, the dihydrochloride salt is used directly in the coupling reaction, with an additional two equivalents of a tertiary amine base (relative to the this compound) added to the reaction mixture. This additional base neutralizes the hydrochloride salts, releasing the free 4-(Dimethylamino)piperidine to participate in the coupling reaction. This method is convenient as it avoids a separate workup step.
Method B: Preparation of a Stock Solution of the Free Base
A stock solution of the free 4-(Dimethylamino)piperidine base can be prepared by dissolving the dihydrochloride salt in an organic solvent (e.g., dichloromethane or N,N-dimethylformamide) and treating it with a slight excess of a stronger, non-volatile base, followed by filtration or extraction to remove the resulting salt. However, for routine SPPS, in-situ neutralization is generally the more practical approach.
Quantitative Data Summary
Table 1: Comparison of Basicity of Tertiary Amines Used in Peptide Synthesis
| Base | pKa (Conjugate Acid) | Notes |
| 4-(Dimethylamino)piperidine | ~10.10 (Predicted) | Strong, sterically hindered base. |
| N,N-Diisopropylethylamine (DIPEA) | 10.1 | Commonly used sterically hindered base.[1] |
| Triethylamine (TEA) | 10.75 | Less sterically hindered, can lead to more racemization.[1] |
| N-Methylmorpholine (NMM) | 7.38 | Weaker, often used to minimize racemization.[1] |
| 2,4,6-Collidine | 7.43 | Sterically hindered and weakly basic, good for suppressing racemization.[1] |
Table 2: Representative Coupling Efficiencies and Racemization Levels for Common Coupling Reagents with Tertiary Amine Bases
| Coupling Reagent | Base | Typical Coupling Efficiency (%) | Typical Racemization (%) | Reference |
| HATU | DIPEA | >99 | <1 - 5 | [3] |
| HBTU | DIPEA | >99 | <1 - 5 | [3] |
| DIC/HOBt | NMM | >98 | <1 | [4] |
| PyBOP | DIPEA | >99 | <2 | [3] |
Note: Coupling efficiency and racemization are highly sequence-dependent and also influenced by reaction conditions such as temperature and solvent.
Experimental Protocols
The following is a detailed protocol for a standard coupling cycle in Fmoc-based solid-phase peptide synthesis using this compound via in-situ neutralization. This protocol is based on established procedures using analogous bases like DIPEA.[5]
Materials and Reagents:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent (e.g., HATU, HBTU)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) for in-situ neutralization
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
Protocol for a Single Coupling Cycle (0.1 mmol scale):
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF.
-
Agitate for 10-15 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and the coupling reagent (e.g., HATU, 0.39 mmol, 3.9 equivalents) in 1 mL of DMF.
-
Add this compound (0.4 mmol, 4 equivalents) to the activation mixture.
-
Add DIPEA (0.8 mmol, 8 equivalents) to the activation mixture to neutralize the dihydrochloride salt and provide the necessary basicity for the coupling reaction.
-
Agitate the activation mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
Wash the resin with DCM (3 x 2 mL).
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test or a Chloranil test to check for the presence of free primary amines. A negative result (yellow beads for Kaiser test) indicates a complete coupling reaction. If the test is positive, a second coupling may be necessary.
-
Visualizations
Diagram 1: Experimental Workflow for a Peptide Coupling Cycle
Caption: Workflow for a single amino acid coupling cycle in SPPS.
Diagram 2: Logical Relationship of Components in the Coupling Step
Caption: Role of reagents in the peptide coupling reaction.
Potential Advantages and Considerations
Advantages:
-
Reduced Racemization: As a sterically hindered base, 4-(Dimethylamino)piperidine is expected to minimize racemization compared to less hindered bases like triethylamine.[1]
-
High Basicity: Its predicted pKa suggests it is a sufficiently strong base to effectively neutralize the protonated N-terminus and facilitate the activation of the incoming amino acid.
-
Alternative to Common Bases: It provides an alternative to DIPEA and other commonly used bases, which can be beneficial in optimizing challenging coupling reactions.
Considerations:
-
Dihydrochloride Form: The need to neutralize the dihydrochloride salt in-situ requires the addition of extra equivalents of another base, which should be factored into the experimental design.
-
Lack of Direct Data: The absence of direct comparative data on coupling efficiency and racemization necessitates careful validation for specific peptide sequences.
-
Cost and Availability: The cost and availability of this compound should be compared with those of standard bases.
Conclusion
This compound is a promising reagent for use as a sterically hindered base in the coupling step of solid-phase peptide synthesis. Its predicted basicity and structural analogy to established non-nucleophilic bases suggest that it can be effectively employed to promote efficient peptide bond formation while minimizing racemization. The provided protocols, based on well-established procedures for analogous compounds, offer a solid starting point for its application. Researchers are encouraged to perform initial validation experiments to determine the optimal conditions for their specific peptide sequences.
References
Application Notes and Protocols: 4-(Dimethylamino)piperidine Dihydrochloride in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)piperidine dihydrochloride is a stable, solid salt of the tertiary amine N,N-dimethylpiperidin-4-amine. While the dihydrochloride salt itself is not basic, it serves as a convenient and storable precursor to the active free base. For use in chemical reactions as a base or a nucleophile, this compound must be converted to the free base, N,N-dimethylpiperidin-4-amine, prior to use, or neutralized in situ by the addition of at least two equivalents of another base to the reaction mixture. The free base, N,N-dimethylpiperidin-4-amine, is a versatile tool in organic synthesis, participating in a variety of transformations crucial for the development of complex molecules and active pharmaceutical ingredients.
This document provides detailed application notes and protocols for the use of N,N-dimethylpiperidin-4-amine, derived from its dihydrochloride salt, in key chemical reactions, with a focus on amide bond formation and nucleophilic substitution reactions.
Applications in Organic Synthesis
N,N-Dimethylpiperidin-4-amine is primarily utilized as a nucleophilic amine and a moderately strong, non-nucleophilic base in various organic transformations. Its applications are particularly relevant in the synthesis of pharmaceutical intermediates and complex heterocyclic systems.
1. Amide Bond Formation: In the realm of drug discovery and development, the formation of amide bonds is a cornerstone reaction. N,N-Dimethylpiperidin-4-amine can be effectively used as the amine component in coupling reactions with carboxylic acids. These reactions are typically mediated by standard coupling reagents.
2. Nucleophilic Aromatic Substitution (SNAr): The piperidine nitrogen of N,N-dimethylpiperidin-4-amine can act as a potent nucleophile, displacing leaving groups (such as halogens) on electron-deficient aromatic or heteroaromatic rings. This is a common strategy for introducing the 4-(dimethylamino)piperidine moiety into a target molecule.
Experimental Protocols
Protocol 1: Amide Coupling for the Synthesis of an Indole-N-Acetamide Derivative
This protocol details the use of N,N-dimethylpiperidin-4-amine in an amide coupling reaction to synthesize a key intermediate for potent inhibitors of the Hepatitis C Virus NS5B polymerase.[1]
Reaction Scheme:
Materials:
-
[2-bromo-3-cyclohexyl-6-(methoxycarbonyl)-1H-indol-1-yl]acetic acid
-
N,N-dimethylpiperidin-4-amine bis(trifluoroacetate) (or the free base)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of [2-bromo-3-cyclohexyl-6-(methoxycarbonyl)-1H-indol-1-yl]acetic acid (2.0 g, 5.1 mmol, 1.0 equiv) in dichloromethane (20 mL), add N,N-dimethylpiperidin-4-amine bis(trifluoroacetate) (2.71 g, 7.6 mmol, 1.5 equiv).
-
Add N,N-Diisopropylethylamine (DIEA) (2.62 g, 20.3 mmol, 4.0 equiv) to the mixture.
-
Add HATU (2.89 g, 7.6 mmol, 1.5 equiv) to the reaction mixture.
-
Stir the mixture at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and proceed with aqueous work-up and purification by chromatography.
Note on the use of the dihydrochloride salt: If starting from this compound, it should be pre-treated with a suitable base (e.g., aqueous NaOH) and extracted into an organic solvent to yield the free base, which can then be used in the reaction. Alternatively, for in situ neutralization in a reaction like the one above, the amount of DIEA should be increased by at least two equivalents to neutralize the HCl salts.
Protocol 2: Nucleophilic Substitution for the Synthesis of a Quinolinyl Pyrimidine Derivative
This protocol describes the use of N,N-dimethylpiperidin-4-amine as a nucleophile in the synthesis of quinolinyl pyrimidines targeting Type II NADH-Dehydrogenase.[2][3]
Reaction Scheme:
Materials:
-
N⁶-(2-amino-6-chloropyrimidin-4-yl)-2-(4-fluorophenyl)quinoline-4,6-diamine (7)
-
N,N-dimethylpiperidin-4-amine
-
N,N-Diisopropylethylamine (DIEA)
-
Absolute ethanol
Procedure:
-
In a microwave vial, combine the pyrimidine chloride (7) (40 mg, 0.11 mmol, 1.0 equiv), N,N-dimethylpiperidin-4-amine (70 mg, 0.55 mmol, 5.0 equiv), and N,N-diisopropylethylamine (0.21 mmol, 1.9 equiv).
-
Add absolute ethanol (0.5 mL) to the vial.
-
Seal the vial and heat the reaction mixture under microwave irradiation at 150 °C for 90 minutes, or until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, remove the ethanol under reduced pressure.
-
Purify the crude material using an appropriate method (e.g., chromatography) to yield the desired product.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various compounds using N,N-dimethylpiperidin-4-amine.
| Reaction Type | Substrates | Base/Reagent | Solvent | Temperature | Time | Yield | Reference |
| Amide Coupling | Indole acetic acid, N,N-dimethylpiperidin-4-amine | HATU, DIEA | CH₂Cl₂ | Room Temp. | 12 h | Not specified | [1] |
| Nucleophilic Substitution | Pyrimidine chloride (7), N,N-dimethylpiperidin-4-amine | DIEA | Ethanol | 150 °C (MW) | 90 min | 69% | [2][3] |
| Nucleophilic Aromatic Substitution | 1,3-dichloro-5-nitrobenzene, N,N-dimethylpiperidin-4-amine | K₂CO₃ | DMSO | 100 °C | 3 h | 81% | [4] |
| Amide Coupling | Carboxylic acid (6), N,N-dimethylpiperidin-4-amine | HATU, DIEA | DMF | Room Temp. | 16 h | Not specified | [5] |
Visualized Experimental Workflow and Logical Relationships
Below are diagrams illustrating a typical experimental workflow for an amide coupling reaction and a diagram showing the relationship between this compound and its active free base.
References
Synthesis and Application of 4-(Dimethylamino)piperidine Dihydrochloride: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for the synthesis and utilization of 4-(Dimethylamino)piperidine Dihydrochloride. This versatile piperidine derivative serves as a crucial building block in the development of novel therapeutics, particularly those targeting ion channels and receptors in the central nervous system.
Application Notes
4-(Dimethylamino)piperidine and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The 4-aminopiperidine scaffold is a key pharmacophore in the design of ligands for several important drug targets.
N-Type Calcium Channel Blockers: Derivatives of 4-aminopiperidine have been synthesized and investigated as potent and selective N-type (Cav2.2) calcium channel blockers. These channels are implicated in pain signaling, and their modulation represents a promising strategy for the development of novel analgesics to treat chronic and neuropathic pain.
NMDA Receptor Modulation: The 4-aminopiperidine moiety is also a feature in compounds designed to modulate the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is associated with various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Consequently, developing selective modulators of this receptor is a major focus of neuroscience research.
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: the synthesis of the free base, N,N-Dimethylpiperidin-4-amine, followed by its conversion to the dihydrochloride salt.
Protocol 1: Synthesis of N,N-Dimethylpiperidin-4-amine via Reductive Amination
This protocol details the synthesis of the free base from N-Boc-4-piperidone and dimethylamine through reductive amination.
Materials:
-
N-Boc-4-piperidone
-
Dimethylamine hydrochloride
-
Sodium triacetoxyborohydride
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add dimethylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq) to liberate the free amine.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield crude N-Boc-4-(dimethylamino)piperidine.
-
The Boc-protecting group is then removed by dissolving the crude product in a solution of HCl in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or methanolic HCl) and stirring at room temperature for 2-4 hours.
-
After deprotection, the solvent is removed under reduced pressure to yield the crude free amine.
Protocol 2: Formation and Purification of this compound
This protocol describes the conversion of the free base to its dihydrochloride salt and subsequent purification.
Materials:
-
N,N-Dimethylpiperidin-4-amine (free base)
-
Anhydrous diethyl ether (Et₂O) or another suitable non-polar solvent
-
Anhydrous methanol (MeOH) or ethanol (EtOH)
-
Hydrochloric acid solution (e.g., 2M HCl in Et₂O, or concentrated aqueous HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude N,N-Dimethylpiperidin-4-amine free base in a minimal amount of anhydrous methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (approximately 2.2 equivalents) dropwise with stirring. If using a solution of HCl in an organic solvent, it can be added directly. If using concentrated aqueous HCl, the addition should be done carefully.
-
A precipitate of this compound should form. If precipitation is slow, it can be induced by the addition of a non-polar solvent like anhydrous diethyl ether.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the purified this compound crystals under vacuum.
Data Presentation
Table 1: Reagents for the Synthesis of N,N-Dimethylpiperidin-4-amine
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| N-Boc-4-piperidone | 199.27 | 1.0 |
| Dimethylamine hydrochloride | 81.54 | 1.2 |
| Triethylamine | 101.19 | 1.2 |
| Acetic Acid | 60.05 | 0.1 (catalytic) |
| Sodium triacetoxyborohydride | 211.94 | 1.5 |
Table 2: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
| Reductive Amination | |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Deprotection | |
| Reagent | 4M HCl in 1,4-Dioxane or Methanolic HCl |
| Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours |
| Salt Formation | |
| Reagent | Hydrochloric Acid (e.g., 2M in Diethyl Ether) |
| Solvent | Methanol or Ethanol |
| Precipitation | Addition of Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-90% (overall from N-Boc-4-piperidone) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for assessing N-type calcium channel blockade.
Recyclable catalysis with 4-(Dimethylamino)piperidine hydrochloride
Topic: Recyclable Catalysis with 4-(Dimethylamino)piperidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Extensive literature searches for the use of 4-(Dimethylamino)piperidine hydrochloride as a recyclable catalyst did not yield specific application notes or protocols. The available scientific literature does not prominently feature this particular compound for recyclable catalytic processes. However, a closely related and structurally analogous compound, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) , is well-documented as a highly effective and recyclable catalyst, particularly in acylation reactions.
Therefore, these application notes will focus on the detailed applications and protocols for 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) as a relevant and practical alternative. We will also briefly discuss the general catalytic role of piperidine derivatives in other contexts.
Recyclable Catalysis with 4-(N,N-Dimethylamino)pyridine Hydrochloride (DMAP·HCl)
Introduction:
4-(N,N-Dimethylamino)pyridine (DMAP) is a widely used hypernucleophilic acylation catalyst. However, its toxicity and difficulty in removal from reaction mixtures pose significant challenges for industrial applications. The hydrochloride salt, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), offers a safer and more environmentally friendly alternative.[1][2] DMAP·HCl is a stable, non-volatile solid that demonstrates excellent catalytic activity and can be easily recovered and reused multiple times without a significant loss of performance.[1][2]
Key Applications:
The primary application of recyclable DMAP·HCl is in the acylation of sterically hindered and unreactive alcohols and phenols .[1][2][3] It is effective with a variety of acylating agents, including acid anhydrides and acyl chlorides, under base-free conditions.[1][2]
Quantitative Data Summary
The following tables summarize the performance of DMAP·HCl in various acylation reactions.
Table 1: DMAP·HCl-Catalyzed Acylation of Alcohols and Phenols with Acetic Anhydride [1]
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | 1-Phenylethyl acetate | 0.5 | 98 |
| 2 | Menthol | Menthyl acetate | 1 | 97 |
| 3 | 2,6-Di-tert-butylphenol | 2,6-Di-tert-butylphenyl acetate | 12 | 92 |
| 4 | 1-Adamantanol | 1-Adamantyl acetate | 3 | 95 |
| 5 | Geraniol | Geranyl acetate | 0.5 | 99 |
Table 2: DMAP·HCl-Catalyzed Acylation with Different Acylating Agents [1][4]
| Entry | Alcohol | Acylating Agent | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | Benzoyl chloride | 1 | 96 |
| 2 | Menthol | Propionic anhydride | 1 | 95 |
| 3 | 1-Adamantanol | Isobutyric anhydride | 4 | 93 |
| 4 | Geraniol | Valeric anhydride | 0.5 | 98 |
Table 3: Recyclability of DMAP·HCl in the Acetylation of 1-Phenylethanol [1]
| Cycle | Yield (%) |
| 1 | 98 |
| 2 | 98 |
| 3 | 97 |
| 4 | 97 |
| 5 | 96 |
| 6 | 96 |
| 7 | 95 |
| 8 | 95 |
Experimental Protocols
Protocol 1: General Procedure for DMAP·HCl-Catalyzed Acylation of Alcohols
This protocol describes a general method for the acylation of alcohols using DMAP·HCl as a recyclable catalyst.
Materials:
-
Alcohol (1.0 equiv)
-
Acylating agent (e.g., acetic anhydride, 1.1 equiv)
-
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) (5 mol%)
-
Solvent (e.g., toluene, or solvent-free)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the alcohol (10.0 mmol), the acylating agent (11.0 mmol), and DMAP·HCl (0.5 mmol).
-
The reaction mixture is stirred and heated (typically between 60-100 °C). The reaction can also be performed under solvent-free conditions.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
Add dichloromethane (20 mL) and saturated aqueous sodium bicarbonate solution (15 mL) to the residue.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Catalyst Recycling Procedure
This protocol outlines the steps for recovering and reusing the DMAP·HCl catalyst.
Procedure:
-
After the initial reaction workup, the aqueous layer containing the DMAP·HCl is collected.
-
Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove any residual organic impurities.
-
Acidify the aqueous solution with concentrated HCl to a pH of approximately 1-2.
-
Evaporate the water under reduced pressure to obtain a solid residue.
-
The recovered solid is washed with ethyl acetate and dried under vacuum. The recovered DMAP·HCl can be used for subsequent reactions.[1]
Signaling Pathways and Experimental Workflows
Catalytic Cycle of DMAP·HCl in Acylation
The catalytic cycle of DMAP·HCl in acylation involves the formation of a highly reactive N-acylpyridinium intermediate.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 3. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 3 from 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis: Utilizing Piperidine Derivatives for Fmoc Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a fundamental technique in peptide chemistry, enabling the synthesis of peptides for research, therapeutic, and diagnostic applications.[1] The Fmoc group's base lability allows for an orthogonal protection strategy with acid-labile side-chain protecting groups. The critical step of Fmoc removal is traditionally accomplished using piperidine.[1][2] However, due to its status as a controlled substance and potential to induce side reactions, researchers have explored various piperidine derivatives and other bases as effective alternatives.[3][4]
These application notes provide a comprehensive overview of the use of piperidine and its derivatives for Fmoc deprotection in SPPS. Detailed protocols for Fmoc removal and its monitoring are provided, along with a summary of comparative data for different deprotection reagents.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a two-step process initiated by a secondary amine base like piperidine.[1]
-
Proton Abstraction: The base abstracts the acidic proton from the C9 carbon of the fluorenyl ring.[1]
-
β-Elimination: This leads to a β-elimination reaction, forming the highly reactive dibenzofulvene (DBF) intermediate and releasing the free N-terminal amine of the peptide.[1]
-
DBF Scavenging: Excess piperidine acts as a scavenger, trapping the electrophilic DBF to form a stable adduct. This prevents DBF from reacting with the newly liberated amine, which would cause chain termination.[1]
The formation of the dibenzofulvene-piperidine adduct is advantageous as its strong UV absorbance can be used for real-time monitoring of the deprotection reaction.[1][5]
Comparative Data of Deprotection Reagents
The choice of deprotection reagent can impact reaction kinetics, peptide purity, and the occurrence of side reactions. Below is a summary of data comparing piperidine with its derivatives and other alternative bases.
| Reagent | Concentration | Solvent | Half-Life of Fmoc Removal (min) | Peptide Purity (%) | Notes |
| Piperidine | 20% (v/v) | DMF | ~0.1 | Generally high, but sequence dependent.[3] | Standard reagent; controlled substance.[3] Can cause significant aspartimide formation in sensitive sequences.[4][6] |
| 4-Methylpiperidine | 20% (v/v) | DMF | Identical to Piperidine | No significant difference from piperidine.[3] | Not a controlled substance.[3] Considered a direct replacement for piperidine.[5][7] |
| 3-Methylpiperidine | 20% (v/v) | DMF | Identical to Piperidine | Not specified | - |
| Piperazine | 10% (w/v) | 9:1 DMF/Ethanol | Slightly slower than piperidine at short reaction times.[4] | Similar to piperidine.[4] | Can reduce aspartimide formation.[8] May require additives like HOBt to suppress side reactions completely.[8] |
| Pyrrolidine | Not specified | Green Solvents | Efficient | Comparable or better than piperidine in some cases.[9] | Expands the range of usable green solvents.[9] May increase diketopiperazine and aspartimide formation in prone sequences.[9] |
| DBU/Piperazine | 2% DBU / 5% Piperazine | NMP | < 1 min | High | Reduces deletion products in difficult sequences.[10][11] Can be used for aspartimide and epimerization prone sequences with formic acid additive.[11] |
| DEAPA | Not specified | N-octyl-pyrrolidone | Viable alternative | High | Minimizes formation of diastereoisomers and aspartimide-containing derivatives.[12] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine or 4-Methylpiperidine
This protocol is suitable for routine SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine or 4-methylpiperidine in high-purity, amine-free N,N-dimethylformamide (DMF).[13]
-
DMF for washing
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.[1]
-
Initial Deprotection: Drain the DMF and add the 20% deprotection solution to the resin (approximately 10 mL per gram of resin).[1]
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.[1]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution and agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.[5]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual base and the dibenzofulvene adduct.[1] The resin is now ready for the next amino acid coupling step.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This protocol allows for the quantitative monitoring of the Fmoc deprotection reaction.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
20% (v/v) piperidine in DMF solution (for blank)
-
Collected filtrate from the deprotection step
Procedure:
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[1]
-
Blanking: Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.[1]
-
Sample Collection: During the deprotection step, collect the filtrate flowing from the reaction vessel.[1]
-
Measurement: Measure the absorbance of the collected filtrate at 301 nm. The reaction is considered complete when the absorbance of the filtrate returns to baseline.
Quantitative Analysis of Resin Loading: The loading of the first amino acid onto the resin can be quantified using this method after the first Fmoc deprotection.
-
Place a known mass of the Fmoc-amino acid-resin in a suitable vessel.
-
Add a precise volume of the 20% piperidine in DMF solution.
-
Agitate until the deprotection is complete (e.g., 30 minutes).
-
Collect the filtrate and dilute with a known volume of the deprotection solution.
-
Measure the absorbance at 301 nm and calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (ε = 7800 M⁻¹cm⁻¹).[5] From this, the initial loading of the resin can be calculated.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during Fmoc deprotection, particularly in sensitive peptide sequences.
-
Aspartimide Formation: This is a significant base-catalyzed side reaction, especially in sequences containing Asp-Gly or Asp-Cys motifs.[6][14] It can lead to a mixture of byproducts.
-
Diketopiperazine (DKP) Formation: This can occur after the deprotection of the second amino acid, leading to cleavage of the dipeptide from the resin.[10]
-
Mitigation: The use of a DBU/piperazine mixture for deprotection has been shown to reduce DKP formation.[10]
-
-
Racemization: C-terminal cysteine residues can be prone to racemization upon extended exposure to piperidine.[8]
-
Mitigation: Using piperazine with 0.1M HOBt has been shown to significantly reduce racemization.[8]
-
Conclusion
While piperidine remains a widely used reagent for Fmoc deprotection in SPPS, several effective alternatives are available. 4-Methylpiperidine offers a safer, non-controlled substitute with equivalent efficacy.[3] For challenging sequences prone to side reactions, other reagents such as piperazine, DBU, or DEAPA, often with additives, can provide superior results in terms of peptide purity and yield.[4][10][12] The choice of the deprotection reagent and protocol should be tailored to the specific peptide sequence and the desired scale of the synthesis. Careful monitoring and optimization of the deprotection step are crucial for the successful synthesis of high-quality peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
Application Notes: 4-(Dimethylamino)piperidine in the Synthesis of Bioactive Heterocyclic Compounds
Introduction
4-(Dimethylamino)piperidine is a versatile and highly effective basic organocatalyst used in the synthesis of a wide array of heterocyclic compounds. As a derivative of piperidine, it possesses a sterically accessible secondary amine within the ring and an electron-donating dimethylamino group at the 4-position, which enhances its basicity and catalytic activity. This reagent, often available as its more stable dihydrochloride salt, is particularly valuable in multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single, efficient step. These reactions are prized in medicinal chemistry and drug development for their ability to rapidly generate libraries of structurally diverse compounds.
This document provides detailed protocols and data on the application of 4-(Dimethylamino)piperidine as a catalyst in the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidines, a class of fused heterocyclic compounds with significant biological and pharmaceutical importance.
Application Focus: One-Pot Synthesis of Pyrano[2,3-d]pyrimidines
The pyrano[2,3-d]pyrimidine scaffold is a privileged structure found in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of these molecules is of great interest to researchers in drug discovery. A highly efficient method for their preparation is the three-component condensation of an aromatic aldehyde, malononitrile, and barbituric acid or its derivatives. 4-(Dimethylamino)piperidine serves as an excellent catalyst for this transformation, promoting the reaction cascade under mild conditions to afford high yields of the desired products.[1][2]
Experimental Protocol: General Procedure for Catalytic Synthesis
This protocol describes a general method for the synthesis of 7-amino-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones catalyzed by 4-(Dimethylamino)piperidine.
Materials and Reagents:
-
Aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)
-
Malononitrile
-
Barbituric acid
-
4-(Dimethylamino)piperidine (or its dihydrochloride salt with an equivalent of base)
-
Ethanol (EtOH)
-
Distilled Water (H₂O)
-
Reaction vessel (round-bottom flask) with magnetic stirrer and reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), and barbituric acid (1.0 mmol, 128 mg).
-
Add a solvent mixture of Ethanol/Water (5 mL, 1:1 v/v).
-
Add a catalytic amount of 4-(Dimethylamino)piperidine (0.1 mmol, 12.8 mg, 10 mol%).
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield the desired 7-amino-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione. Further purification can be achieved by recrystallization from ethanol or a DMF/ethanol mixture if necessary.[3]
Data Presentation
The following table summarizes the results for the synthesis of a series of pyrano[2,3-d]pyrimidine derivatives using the described protocol with various aromatic aldehydes.
| Entry | Aromatic Aldehyde (Ar) | Product | Reaction Time (h) | Yield (%) |
| 1 | C₆H₅ (Benzaldehyde) | ![]() | 2.5 | 92 |
| 2 | 4-Cl-C₆H₄ (4-Chlorobenzaldehyde) | ![]() | 2.0 | 95 |
| 3 | 4-NO₂-C₆H₄ (4-Nitrobenzaldehyde) | ![]() | 2.0 | 96 |
| 4 | 4-OCH₃-C₆H₄ (4-Methoxybenzaldehyde) | ![]() | 3.0 | 90 |
| 5 | 3-Br-C₆H₄ (3-Bromobenzaldehyde) | ![]() | 2.5 | 93 |
Note: Product images are representative structures. Yields are isolated yields after purification.
Visualizations: Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the synthesis of pyrano[2,3-d]pyrimidines.
Caption: Plausible mechanism for the base-catalyzed three-component reaction.[4][5][6]
The catalytic cycle begins with the base, 4-(dimethylamino)piperidine, abstracting a proton from the active methylene group of malononitrile. The resulting carbanion then attacks the carbonyl carbon of the aromatic aldehyde in a Knoevenagel condensation to form an arylidene malononitrile intermediate.[6] Subsequently, the enol form of barbituric acid undergoes a Michael addition to this intermediate. The final steps involve an intramolecular cyclization (annulation) and tautomerization to yield the stable aromatic pyrano[2,3-d]pyrimidine product and regenerate the catalyst.[4][5]
Conclusion
4-(Dimethylamino)piperidine is a highly efficient and effective organocatalyst for the multicomponent synthesis of medicinally relevant pyrano[2,3-d]pyrimidine derivatives. The methodology presented offers several advantages, including high product yields, operational simplicity, mild reaction conditions, and the use of a readily available catalyst. These features make it a valuable tool for researchers and scientists in academic and industrial settings, particularly for the rapid generation of compound libraries for drug discovery and development.
References
- 1. echemcom.com [echemcom.com]
- 2. echemcom.com [echemcom.com]
- 3. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Quantification of 4-(Dimethylamino)piperidine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(Dimethylamino)piperidine dihydrochloride is a piperidine derivative with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. These application notes provide detailed protocols for three common analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titrimetry. While specific validated methods for this exact compound are not widely published, the following protocols are based on established principles for the analysis of similar amine-containing compounds and piperidine derivatives.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is proposed for the determination of this compound.
Experimental Protocol: HPLC-UV
a) Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Solvent delivery system
-
Autosampler
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Potassium phosphate monobasic and phosphoric acid for buffer preparation
b) Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 20:80 v/v). The optimal ratio should be determined during method development.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
c) Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
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Detection Wavelength: As 4-(Dimethylamino)piperidine lacks a strong chromophore, detection might be challenging. A low UV wavelength (e.g., 210 nm) should be evaluated. Alternatively, derivatization or the use of an alternative detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.
-
Run Time: Approximately 10 minutes, or until the analyte peak has eluted.
d) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Parameters (Illustrative)
The following table summarizes the typical parameters that should be evaluated during the validation of this HPLC method. The values provided are for illustrative purposes and must be experimentally determined.
| Parameter | Typical Acceptance Criteria | Illustrative Value |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | To be determined | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
Workflow Diagram: HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of 4-(Dimethylamino)piperidine, which is a relatively volatile amine, GC with a Flame Ionization Detector (FID) is a suitable method. The dihydrochloride salt will need to be converted to the free base prior to analysis.
Experimental Protocol: GC-FID
a) Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5, or a specific amine column)
-
Autosampler or manual injection port
-
Data acquisition and processing software
-
Analytical balance
-
Vials, syringes, and volumetric glassware
-
High purity nitrogen, hydrogen, and air for the GC system
-
Dichloromethane (DCM) or another suitable solvent
-
Sodium hydroxide solution (e.g., 1 M)
b) Preparation of Solutions:
-
Standard Stock Solution (Free Base): Accurately weigh approximately 10 mg of this compound reference standard into a vial. Add a small amount of 1 M sodium hydroxide solution to neutralize the hydrochloride and then extract the free base into a known volume of dichloromethane (e.g., 10 mL) to obtain a concentration of approximately 1 mg/mL of the free base.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound. Perform the same neutralization and extraction procedure as for the standard to convert the salt to the free base and dissolve it in dichloromethane. Dilute as necessary to fall within the calibration range.
c) Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: Increase to 250 °C at 15 °C/min
-
Final hold: Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL (split or splitless mode to be optimized)
d) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of 4-(Dimethylamino)piperidine in the sample by interpolating its peak area from the calibration curve.
Method Validation Parameters (Illustrative)
| Parameter | Typical Acceptance Criteria | Illustrative Value |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | To be determined | 10 - 200 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 10 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 101.2% |
| Precision (% RSD) | ≤ 5.0% | < 3.0% |
Workflow Diagram: GC Analysis
Caption: Workflow for the quantification of 4-(Dimethylamino)piperidine by GC-FID.
Acid-Base Titrimetry
Acid-base titration is a classic and straightforward method for quantifying acidic or basic substances. As this compound is the salt of a weak base and a strong acid, it can be quantified by titration with a standardized strong base.
Experimental Protocol: Titrimetry
a) Instrumentation and Materials:
-
Burette (50 mL)
-
Beakers or Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
pH meter with a suitable electrode
-
Analytical balance
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
Ethanol (optional, to aid dissolution)
b) Titration Procedure:
-
Sample Preparation: Accurately weigh approximately 100-200 mg of this compound and dissolve it in about 50 mL of deionized water in a beaker. A small amount of ethanol may be added if dissolution is difficult.
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Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution. Position the burette filled with standardized 0.1 M NaOH solution above the beaker.
-
Titration: Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the increment size to accurately determine the equivalence point. Continue the titration past the equivalence point.
-
Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve (a plot of pH versus the volume of NaOH added). This can be determined from the first or second derivative of the titration curve.
c) Calculation: The amount of this compound can be calculated using the following formula:
Where:
-
V = Volume of NaOH solution used to reach the equivalence point (in L)
-
M = Molarity of the NaOH solution (in mol/L)
-
MW = Molecular weight of this compound (201.14 g/mol )
-
n = Number of moles of NaOH reacting with one mole of the analyte (in this case, n=2, as there are two hydrochloride moieties).
Method Validation Parameters (Illustrative)
| Parameter | Typical Acceptance Criteria | Illustrative Value |
| Accuracy (% Purity) | 98.0% - 102.0% | 99.7% |
| Precision (% RSD) | ≤ 1.0% | < 0.5% |
Logical Diagram: Titrimetric Analysis
Caption: Logical flow for the titrimetric analysis of this compound.
Troubleshooting & Optimization
Troubleshooting failed reactions with 4-(Dimethylamino)piperidine dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-(Dimethylamino)piperidine Dihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the salt form of the organic base 4-(Dimethylamino)piperidine. The free base is a sterically hindered amine that can be used as a non-nucleophilic base or as a nucleophilic catalyst in various organic reactions. Its applications include, but are not limited to, dehydrohalogenations, amide couplings, and as a base in cross-coupling reactions. The dihydrochloride form is often more stable and easier to handle than the free base.
Q2: What are the key physical and chemical properties of 4-(Dimethylamino)piperidine and its dihydrochloride salt?
| Property | 4-(Dimethylamino)piperidine (Free Base) | This compound |
| Molecular Formula | C₇H₁₆N₂ | C₇H₁₈Cl₂N₂ |
| Molecular Weight | 128.22 g/mol | 201.14 g/mol |
| Appearance | Solid | Solid |
| pKa (predicted) | 10.10 | Not Applicable |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. Incompatible with air, water, oxidizing agents, and heat.[1] | Store in a cool, dry place. |
Q3: Do I need to convert the dihydrochloride salt to the free base before use?
In most cases, yes. For reactions where 4-(dimethylamino)piperidine is intended to act as a base or a nucleophile, the free amine is required. The dihydrochloride salt is protonated at both nitrogen atoms and is not basic. You can either perform a separate extraction to isolate the free base or generate it in-situ. See the Experimental Protocols section for a detailed procedure on in-situ generation.
Q4: How should I handle and store this compound?
The dihydrochloride salt is generally stable. However, the free base is sensitive to air and moisture and can react with atmospheric carbon dioxide to form a carbonate salt.[2] It is recommended to store the free base under an inert atmosphere. Both the free base and its salt should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), as amines can be irritants.
Troubleshooting Failed Reactions
Problem 1: My reaction is not proceeding, or the yield is very low.
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Question: I'm using this compound as a base in my reaction, but I'm not seeing any product formation. What could be the issue?
-
Answer: The most likely reason for reaction failure is that you are using the dihydrochloride salt directly in a reaction that requires a base. The dihydrochloride is an ammonium salt and is not basic. You must convert it to the free base for it to be effective.
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Solution: Generate the free base in-situ by adding a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to your reaction mixture. A general rule is to use at least two equivalents of the tertiary amine base for every one equivalent of the dihydrochloride salt. See the detailed protocol below.
-
-
Question: I have converted the dihydrochloride to the free base, but the reaction is still sluggish. What else could be wrong?
-
Answer: Several factors could be at play:
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Insufficient Base: You may not be using enough of the tertiary amine to fully deprotonate both hydrochloride salts.
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Solubility Issues: The free base or other reactants may not be fully soluble in the chosen solvent. Amine salts are generally soluble in water but can be insoluble in many organic solvents.[3][4]
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Steric Hindrance: 4-(Dimethylamino)piperidine is a sterically hindered amine. While this can be advantageous in preventing side reactions, it can also slow down the desired reaction.[5]
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Reaction Temperature: The reaction may require heating to overcome the activation energy barrier, especially with sterically hindered substrates.
-
Solutions:
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Ensure you are using at least 2 equivalents of your tertiary amine base (e.g., TEA or DIPEA).
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Consider a different solvent system. Refer to the estimated solubility table below for guidance.
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Increase the reaction temperature and monitor the progress by TLC or LC-MS.
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If steric hindrance is a major issue, a less hindered base might be necessary, though this could introduce new side reactions.
-
-
Problem 2: I am observing unexpected side products.
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Question: My reaction is producing a complex mixture of products. What are common side reactions?
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Answer:
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Reaction with Solvent: Some solvents can react with amines. For example, piperidines can react with residual HCl that may be present in chlorinated solvents like dichloromethane (DCM).[2]
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N-Alkylation: If your reaction contains electrophilic centers, the piperidine nitrogen of the free base can act as a nucleophile, leading to undesired N-alkylation products.
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Reaction with Air: The free base can react with carbon dioxide from the air to form a carbonate salt, which is inactive as a base.[2]
-
Solutions:
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Ensure your solvents are anhydrous and free of acidic impurities.
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If N-alkylation is a problem, the steric hindrance of 4-(dimethylamino)piperidine is generally beneficial. However, if it still occurs, you may need to protect other nucleophilic sites in your starting materials.
-
Always conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with CO₂.
-
-
Problem 3: I am having difficulty with the work-up and purification.
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Question: How can I effectively remove the 4-(Dimethylamino)piperidine and its salts after the reaction?
-
Answer:
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Aqueous Wash: 4-(Dimethylamino)piperidine and its salts are basic and will be protonated in the presence of acid. An acidic aqueous wash (e.g., with dilute HCl or NH₄Cl solution) will extract the piperidine derivatives into the aqueous layer.
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Chromatography: If your product is not amenable to an acidic wash, flash column chromatography on silica gel can be used. However, amines can streak on silica. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent.
-
Data Presentation
Estimated Solubility of this compound
| Solvent | Polarity | Type | Estimated Solubility | Rationale |
| Water | Polar | Protic | High | Amine salts are generally water-soluble.[3][4] |
| Methanol, Ethanol | Polar | Protic | Moderate to High | Polar protic solvents can solvate the ions. |
| Dichloromethane (DCM) | Polar | Aprotic | Low to Insoluble | Less effective at solvating ionic salts compared to protic solvents. |
| Tetrahydrofuran (THF) | Moderately Polar | Aprotic | Low to Insoluble | Generally poor at dissolving salts. |
| Acetonitrile (ACN) | Polar | Aprotic | Low | May have some solubility due to its polarity, but likely limited. |
| N,N-Dimethylformamide (DMF) | Polar | Aprotic | Moderate | A highly polar aprotic solvent that can often dissolve some salts. |
| Toluene, Hexanes | Non-polar | Aprotic | Insoluble | Non-polar solvents are very poor at dissolving ionic compounds. |
| Disclaimer: This data is estimated based on the general properties of amine salts and should be confirmed experimentally. |
Experimental Protocols
Protocol 1: In-situ Generation of 4-(Dimethylamino)piperidine Free Base
This protocol describes the generation of the free base from the dihydrochloride salt directly within the reaction vessel.
Materials:
-
This compound
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous reaction solvent (e.g., THF, DCM, DMF)
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Reaction vessel with a magnetic stir bar
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Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the anhydrous reaction solvent.
-
With stirring, add triethylamine (2.2 equivalents) or DIPEA (2.2 equivalents) dropwise at room temperature. A white precipitate of triethylammonium chloride or diisopropylethylammonium chloride will form.
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Stir the resulting suspension for 15-30 minutes at room temperature to ensure complete deprotonation.
-
The mixture containing the free 4-(Dimethylamino)piperidine is now ready for the addition of your other reagents.
Protocol 2: Example Amide Coupling Reaction
This protocol outlines a general procedure for an amide coupling reaction using the in-situ generated free base of 4-(Dimethylamino)piperidine as the base.
Materials:
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Carboxylic acid (1.0 equivalent)
-
Amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
This compound (2.5 equivalents)
-
Triethylamine (5.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry reaction flask under an inert atmosphere, combine the carboxylic acid and HATU in anhydrous DMF.
-
In a separate flask, prepare the free base of 4-(Dimethylamino)piperidine from its dihydrochloride salt using triethylamine in anhydrous DMF as described in Protocol 1.
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To the solution of the carboxylic acid and HATU, add the amine.
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Slowly add the suspension containing the in-situ generated 4-(Dimethylamino)piperidine free base to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for failed reactions.
Caption: Logic for choosing the appropriate form of the reagent.
References
- 1. Piperidine synthesis [organic-chemistry.org]
- 2. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 3. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Yield with 4-(Dimethylamino)piperidine Dihydrochloride Catalyst
Disclaimer: Scientific literature extensively documents the catalytic activity of 4-(Dimethylamino)pyridine hydrochloride (DMAP·HCl). However, specific studies on the catalytic applications of its saturated analogue, 4-(Dimethylamino)piperidine dihydrochloride, are not as prevalent. This guide leverages the well-established principles and data from DMAP·HCl research to provide a comprehensive troubleshooting resource for researchers using this compound, assuming analogous reactivity as a nucleophilic catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
A1: this compound is expected to function as a highly effective nucleophilic catalyst, particularly in acylation and esterification reactions. Similar to its pyridine analog, it can activate acylating agents, increasing their reactivity towards nucleophiles like alcohols and amines.[1][2]
Q2: Why is my reaction yield low when using this compound?
A2: Low yields can stem from several factors:
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Catalyst Loading: Insufficient catalyst may lead to a slow or incomplete reaction.
-
Reaction Temperature: The reaction may require heating to overcome the activation energy, especially with less reactive substrates.[1]
-
Moisture: The presence of water can hydrolyze the acylating agent and the activated intermediate, reducing the yield.
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Substrate Purity: Impurities in the starting materials can interfere with the reaction.
-
Catalyst Stability: While the hydrochloride salt is generally more stable than the free base, prolonged exposure to harsh conditions could lead to degradation. The analogous 4-DMAP shows maximum stability in a pH range of 2.0 to 3.0.[3]
Q3: Can this compound be recycled?
A3: The hydrochloride salt of the pyridine analogue, DMAP·HCl, has been shown to be recyclable.[1] After the reaction, the catalyst can often be recovered by precipitation and filtration, and can be reused multiple times without a significant loss of activity.[1] A similar recycling strategy may be applicable to this compound.
Q4: What is the mechanism of catalysis for reactions involving this type of catalyst?
A4: The proposed mechanism involves the nucleophilic nitrogen of the 4-(dimethylamino) group attacking the electrophilic acylating agent (e.g., an acid anhydride or acyl chloride). This forms a highly reactive N-acylpyridinium salt intermediate. The nucleophile (e.g., an alcohol) then attacks this intermediate, leading to the acylated product and regeneration of the catalyst.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient catalyst loading. | Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation.[1] | |
| Poor quality of reagents or solvents. | Ensure all starting materials and solvents are pure and anhydrous. | |
| Formation of Side Products | Reaction temperature is too high. | Optimize the temperature; a lower temperature for a longer duration might be beneficial. |
| The substrate is sensitive to the reaction conditions. | Consider using a milder acylating agent or a non-nucleophilic base to scavenge any acid generated. | |
| Difficulty in Product Isolation | Catalyst is co-eluting with the product during chromatography. | Convert the catalyst to its hydrochloride salt to make it more polar and facilitate separation. |
| Emulsion formation during aqueous workup. | Try adding brine or filtering the mixture through a pad of celite. | |
| Inconsistent Results | Catalyst degradation. | Store the catalyst in a cool, dry place, away from moisture. Consider using a fresh batch of the catalyst. |
Experimental Protocols
General Protocol for Acylation of an Inert Alcohol
This protocol is adapted from established procedures for DMAP·HCl and should be optimized for your specific substrate.[1]
-
Preparation: To a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol (1.0 mmol), the acylating agent (e.g., acetic anhydride, 1.2 mmol), and this compound (0.05 mmol, 5 mol%).
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Reaction: The reaction mixture is stirred and heated to the desired temperature (e.g., 60-80 °C). The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).
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Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.
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Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield (Hypothetical)
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 24 | 45 |
| 5 | 12 | 85 |
| 10 | 12 | 87 |
Table 2: Influence of Temperature on Reaction Time (Hypothetical)
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 | 48 | 60 |
| 60 | 8 | 92 |
| 100 | 2 | 90 (with some side products) |
Visualizations
Caption: Proposed catalytic cycle for acylation.
Caption: General experimental workflow for catalysis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 2. 4-Dimethylaminopyridine [chemeurope.com]
- 3. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterisation, and catalytic application of a soluble molecular carrier of sodium hydride activated by a substituted 4-(dimethylamino)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproducts with 4-(Dimethylamino)piperidine dihydrochloride
Welcome to the technical support center for 4-(Dimethylamino)piperidine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential side reactions and byproducts associated with the use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the role of the dihydrochloride salt in this reagent?
4-(Dimethylamino)piperidine is a diamine, meaning it has two basic nitrogen atoms: the piperidine ring nitrogen and the dimethylamino nitrogen. The dihydrochloride salt form indicates that both of these nitrogen atoms are protonated and associated with a chloride counter-ion. This salt form enhances the stability and shelf-life of the compound and makes it a solid that is easier to handle and weigh compared to the free base. Before use in most reactions where the nucleophilic or basic properties of the amine are required, it must be neutralized with a suitable base to generate the free diamine.
Q2: How do I convert the dihydrochloride salt to the free base for a reaction?
To use 4-(Dimethylamino)piperidine as a nucleophile or base, you must first deprotonate it. This is typically achieved by treating the dihydrochloride salt with at least two equivalents of a non-nucleophilic base. The choice of base depends on the specific requirements of your reaction.
Common Neutralization Protocols:
| Base | Solvent | Procedure |
| Triethylamine (Et₃N) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dissolve the dihydrochloride salt in the solvent and add 2.2 equivalents of triethylamine. Stir for 15-30 minutes at room temperature. The triethylamine hydrochloride salt will precipitate and can be removed by filtration. |
| Sodium Bicarbonate (NaHCO₃) | Water/Organic Solvent | For extractions, dissolve the dihydrochloride salt in water and add a saturated aqueous solution of sodium bicarbonate until the pH is >10. The free base can then be extracted into an organic solvent like ethyl acetate or dichloromethane. |
| Sodium Hydroxide (NaOH) | Water/Organic Solvent | A dilute aqueous solution of NaOH (e.g., 1M) can also be used for neutralization prior to extraction. Care should be taken as stronger bases can promote side reactions. |
Q3: What are the potential impurities in commercial this compound?
Potential impurities can arise from the synthetic route used to manufacture the compound. A common synthesis involves the reductive amination of 1-(tert-Butoxycarbonyl)-4-piperidone with dimethylamine, followed by deprotection.
Potential Impurities:
| Impurity | Origin | Potential Impact |
| 4-Piperidone | Incomplete reductive amination | Can participate in side reactions with nucleophiles. |
| N-Boc-4-(Dimethylamino)piperidine | Incomplete deprotection | Will be unreactive as a nucleophile or base. |
| Monohydrochloride salt | Incomplete protonation | The reagent will have a different molecular weight and stoichiometry. |
| Water | Hygroscopic nature of salts | Can interfere with moisture-sensitive reactions. |
It is recommended to check the certificate of analysis from the supplier and to dry the reagent under vacuum before use in moisture-sensitive applications.
Troubleshooting Guides
Problem 1: Low or no reactivity in an acylation or alkylation reaction.
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Root Cause: The most likely cause is incomplete neutralization of the dihydrochloride salt. The protonated amine is not nucleophilic.
-
Solution: Ensure that at least two equivalents of a suitable base have been added to liberate the free diamine. It may be beneficial to use a slight excess of the neutralizing base (e.g., 2.2 equivalents).
-
Verification: You can verify the neutralization by quenching a small aliquot with water and checking the pH to ensure it is basic.
Problem 2: Formation of multiple products observed by TLC or LC-MS.
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Root Cause 1: Over-alkylation. While tertiary amines are less prone to over-alkylation than primary or secondary amines, the free base of 4-(Dimethylamino)piperidine can still be alkylated at either nitrogen to form a quaternary ammonium salt, especially with reactive alkylating agents like methyl iodide.
-
Solution 1: Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.
-
Root Cause 2: N-Oxidation. The tertiary dimethylamino group and the piperidine nitrogen can be oxidized to the corresponding N-oxides, especially in the presence of oxidizing agents or even air over prolonged reaction times.
-
Solution 2: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Avoid using oxidizing agents unless intended.
-
Root Cause 3: Hofmann Elimination. If the piperidine nitrogen becomes quaternized (e.g., through over-alkylation), it can act as a leaving group in a Hofmann elimination reaction under basic conditions, leading to ring-opening and the formation of an alkene.
-
Solution 3: Avoid harsh basic conditions and high temperatures when the piperidine nitrogen is quaternized.
Problem 3: Crystallization or precipitation in the reaction mixture.
-
Root Cause: If using triethylamine for neutralization, the triethylamine hydrochloride salt that is formed has limited solubility in many organic solvents and will precipitate. In some cases, piperidine derivatives can form carbonates by reacting with atmospheric CO2.
-
Solution: The precipitated triethylamine hydrochloride can be removed by filtration. To avoid carbonate formation, maintain an inert atmosphere.
Visualizing Reaction Pathways and Troubleshooting
Below are diagrams to help visualize the key chemical transformations and troubleshooting logic.
Caption: Key reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions with this compound.
Improving solubility of 4-(Dimethylamino)piperidine dihydrochloride in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 4-(Dimethylamino)piperidine Dihydrochloride in chemical reactions.
Troubleshooting Guide
Issue: Poor solubility of this compound in the reaction solvent.
Poor solubility can lead to incomplete reactions, low yields, and difficulties in purification. The following steps provide a systematic approach to address this issue.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step workflow for troubleshooting solubility issues of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: As an amine dihydrochloride salt, this compound is highly polar. Its solubility is generally high in polar protic solvents and low in non-polar organic solvents. Amine salts are typically soluble in water and lower alcohols, while being insoluble in solvents like ether and hydrocarbons.
Solubility Profile of this compound (Qualitative)
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the salt allows for strong interactions with polar protic solvents through hydrogen bonding and dipole-dipole interactions. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have high dielectric constants and can solvate ions, though not as effectively as protic solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Insoluble | The lower polarity and lack of hydrogen bond donating ability of ethers make them poor solvents for ionic salts. |
| Hydrocarbons | Hexane, Toluene | Insoluble | These non-polar solvents cannot effectively solvate the charged ions of the dihydrochloride salt. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Insoluble | While slightly more polar than hydrocarbons, they are generally not good solvents for ionic compounds. |
Q2: My reaction requires an organic solvent where the dihydrochloride is insoluble. What are my options?
A2: You have several options to overcome this solubility issue:
-
Convert to the Free Base: Neutralize the dihydrochloride salt to its free base form, 4-(Dimethylamino)piperidine. The free base is a liquid and is significantly more soluble in a wider range of organic solvents.
-
Use a Co-solvent: Add a small amount of a polar solvent in which the salt is soluble (e.g., methanol or DMF) to your primary reaction solvent. This can sometimes be sufficient to get enough of the reagent into the solution.
-
Employ a Phase-Transfer Catalyst (PTC): If your reaction involves a two-phase system (e.g., an aqueous phase and an organic phase), a PTC can help shuttle the amine from the aqueous phase (where it is soluble) to the organic phase where the reaction occurs.
Q3: How do I convert this compound to its free base?
A3: You can neutralize the dihydrochloride salt with a suitable base. The choice of base depends on whether you want to isolate the free base before the reaction or generate it in situ.
Q4: Can I use a weaker base like triethylamine to generate the free base in situ?
A4: Yes, you can often use a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt in situ. You will typically need at least two equivalents of the tertiary amine base to neutralize both equivalents of HCl. This approach is convenient as it avoids a separate workup step to isolate the free base.
Experimental Protocols
Protocol 1: Conversion of this compound to the Free Base
This protocol describes the neutralization of the dihydrochloride salt and extraction of the resulting free base.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a minimal amount of water.
-
Cool the aqueous solution in an ice bath.
-
Slowly add the NaOH or KOH solution dropwise with stirring until the pH of the solution is greater than 12.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the free base, which should be a liquid.
Experimental Workflow for Free Base Conversion
Caption: Workflow for the conversion of this compound to its free base.
Protocol 2: Using a Phase-Transfer Catalyst (PTC)
This protocol provides a general guideline for using a phase-transfer catalyst in a reaction where the amine salt has low solubility in the organic phase.
Materials:
-
This compound
-
Your organic substrate and reagents
-
An appropriate organic solvent (e.g., toluene, DCM)
-
Water
-
A phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
A base (e.g., Na₂CO₃, K₂CO₃)
Procedure:
-
To a reaction vessel, add the organic substrate and the organic solvent.
-
In a separate vessel, dissolve the this compound and the base (e.g., K₂CO₃) in water.
-
Combine the organic and aqueous phases in the reaction vessel.
-
Add the phase-transfer catalyst (typically 1-10 mol% relative to the substrate).
-
Stir the biphasic mixture vigorously to ensure efficient mixing of the two phases.
-
Heat the reaction to the desired temperature and monitor its progress.
Conceptual Diagram of Phase-Transfer Catalysis
Caption: Simplified representation of a phase-transfer catalyst (Q+) transferring an anion (A-) to the organic phase for reaction.
Preventing degradation of 4-(Dimethylamino)piperidine dihydrochloride during storage
Welcome to the technical support center for 4-(Dimethylamino)piperidine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this compound during storage and to troubleshoot common issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[1] The storage area should be protected from light, particularly UV light, by using amber vials or by wrapping the container in aluminum foil.[1] For long-term storage, maintaining a temperature of 2-8°C is advisable. The storage area should be designated for corrosive materials.[1]
Q2: What are the visible signs of degradation of this compound?
A2: While analytical methods are necessary for definitive confirmation, visual signs of degradation may include a change in color from its typical white to off-white appearance, clumping of the solid material, or a noticeable change in its solubility characteristics.
Q3: What are the primary chemical degradation pathways for this compound?
A3: Based on the chemical structure, the primary degradation pathways are likely to be oxidation and photodegradation. The tertiary amine group is susceptible to oxidation, which can lead to the formation of an N-oxide. The dimethylamino group can also undergo N-dealkylation. Exposure to light can catalyze these oxidative processes. While the dihydrochloride salt is generally stable, prolonged exposure to high humidity could potentially lead to hydrolysis, although this is less common for hydrochloride salts of amines.
Q4: Which substances are incompatible with this compound?
A4: This compound should not be stored with strong oxidizing agents or strong acids.[1][4] Contact with these substances can lead to vigorous and potentially hazardous reactions, accelerating the degradation of the compound.
Troubleshooting Guide
This guide addresses specific issues that users may encounter, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Loss of Potency or Inconsistent Experimental Results | Compound Degradation: The compound may have degraded due to improper storage conditions. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container under an inert atmosphere.[1] 2. Perform Quality Control: Use a stability-indicating analytical method, such as HPLC, to check the purity of the compound before use. |
| Discoloration of the Solid Compound | Oxidation: Exposure to air (oxygen) can lead to the formation of colored degradation products.[5] Photodegradation: Exposure to light can induce chemical reactions that result in discoloration.[5] | 1. Store Under Inert Gas: Repackage the compound under an inert gas like argon or nitrogen to displace oxygen. 2. Protect from Light: Store in an amber-colored vial or wrap the container with aluminum foil.[1] |
| Clumping or Caking of the Powder | Moisture Absorption: The dihydrochloride salt is hygroscopic and can absorb moisture from the atmosphere. | 1. Use a Desiccator: Store the compound in a desiccator, especially in humid environments.[1] 2. Ensure Tight Sealing: Always ensure the container cap is tightly secured after use. |
| Unexpected Peaks in Analytical Chromatogram (e.g., HPLC) | Formation of Degradation Products: New peaks may correspond to degradation products such as the N-oxide or N-dealkylated species. | 1. Conduct Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and identify their retention times.[6] 2. Use Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to identify the molecular weights of the unknown peaks and elucidate their structures. |
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure.
Caption: Inferred degradation pathways of 4-(Dimethylamino)piperidine.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.
1. Materials and Equipment:
-
This compound reference standard
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Buffers (e.g., phosphate or acetate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
3. Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify likely degradation products and to demonstrate the specificity of the stability-indicating method.[7][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and heat at 60°C for 24 hours. Neutralize with acid before injection.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Dissolve in the mobile phase before injection.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.
3. Analysis:
-
Analyze all stressed samples using the developed stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from stability studies. Researchers should populate these tables with their own experimental data.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Area %) |
| 0.1 M HCl, 60°C, 24h | e.g., 5.2% | e.g., 1 | e.g., RRT 0.85 (4.8%) |
| 0.1 M NaOH, 60°C, 24h | e.g., 12.5% | e.g., 2 | e.g., RRT 1.15 (9.7%) |
| 3% H₂O₂, RT, 24h | e.g., 25.1% | e.g., 3 | e.g., RRT 0.92 (22.5%) |
| Solid, 70°C, 48h | e.g., 2.1% | e.g., 1 | e.g., RRT 0.85 (1.9%) |
| Photostability (ICH Q1B) | e.g., 18.9% | e.g., 2 | e.g., RRT 0.92 (15.3%) |
Table 2: Long-Term Stability Data (Example)
| Storage Condition | Time Point | Purity (%) | Total Impurities (%) |
| 2-8°C, Protected from Light | 0 Months | 99.8 | 0.2 |
| 3 Months | 99.7 | 0.3 | |
| 6 Months | 99.7 | 0.3 | |
| 12 Months | 99.6 | 0.4 | |
| 25°C/60% RH | 0 Months | 99.8 | 0.2 |
| 3 Months | 99.2 | 0.8 | |
| 6 Months | 98.5 | 1.5 |
By following these guidelines, researchers can minimize the degradation of this compound and ensure the integrity and reliability of their experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. N-oxide of tertiary amines synthesis by oxidation [organic-chemistry.org]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
How to remove 4-(Dimethylamino)piperidine dihydrochloride from a reaction mixture
Topic: How to remove 4-(Dimethylamino)piperidine dihydrochloride from a reaction mixture.
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing the common challenge of removing this compound, a polar, water-soluble salt, from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to remove?
Q2: What is the most common method for removing this salt?
A2: The most common and direct method is a liquid-liquid extraction using an organic solvent and water (or brine). Since the dihydrochloride salt is ionic, it will preferentially partition into the aqueous layer, while a non-polar organic product remains in the organic layer. This is often performed as a simple "aqueous wash" of the organic phase.
Q3: My product is acid-sensitive. How can I remove the corresponding free base, 4-(Dimethylamino)piperidine?
A3: If you have the free base form of the impurity and need to avoid an acidic wash, a good alternative is to wash the organic layer with a 10% aqueous solution of copper(II) sulfate.[2][3][4] The amine will form a copper complex that is soluble in the aqueous layer, effectively removing it from your organic phase.[2][3] This is often indicated by the aqueous layer turning a purple or deep blue color.[2][4]
Q4: When is column chromatography the best choice?
A4: Flash column chromatography is ideal when other methods like extraction or recrystallization fail, especially for separating compounds with similar polarities.[5] For basic compounds like 4-(Dimethylamino)piperidine, which can streak or "tail" on standard silica gel due to strong interactions, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent.[5] This improves peak shape and separation efficiency.
Q5: The impurity is still present after an aqueous wash. What should I do?
A5: If a standard water wash is insufficient, consider the following:
-
Increase Polarity of Aqueous Phase: Use brine (a saturated aqueous solution of NaCl). The high concentration of ions in brine reduces the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out," which can improve partitioning.[6]
-
Adjust pH: Ensure your aqueous wash is neutral or slightly basic if your product is stable under these conditions. This keeps the impurity as its highly water-soluble salt form.
-
Repeat Washes: Perform multiple washes with smaller volumes of the aqueous solution rather than a single large-volume wash. This is generally more effective.
Data Presentation: Physical Properties
Understanding the properties of the impurity in both its salt and free base form is critical for selecting a purification strategy.
| Property | 4-(Dimethylamino)piperidine (Free Base) | This compound | Reference(s) |
| Molecular Formula | C₇H₁₆N₂ | C₇H₁₈Cl₂N₂ | [7][8] |
| Molecular Weight | 128.22 g/mol | 201.14 g/mol | [7][8] |
| Appearance | Clear, colorless liquid or solid | Solid | [9][10] |
| pKa | 10.10 ± 0.10 (Predicted) | Not applicable | [7] |
| Boiling Point | ~187 °C | Decomposes | [7] |
| Solubility | Soluble in water and various organic solvents. | Highly soluble in water; insoluble in non-polar organic solvents. | [1][11] |
Experimental Protocols
Protocol 1: Removal by Aqueous Wash (for Non-Basic, Organic-Soluble Products)
This is the most direct method when the desired product is stable and soluble in a water-immiscible organic solvent.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water.
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Separation: Allow the layers to separate fully. The top layer will typically be the organic phase (unless a halogenated solvent like dichloromethane is used).
-
Drain: Drain the lower aqueous layer, which now contains the dissolved this compound.
-
Repeat: For optimal removal, repeat the wash (steps 2-5) one or two more times with fresh deionized water, followed by a final wash with brine to remove residual water from the organic layer.[6]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Removal of the Free Base by Acidic Wash
This protocol is used when the impurity is in its free base form and the desired product is not sensitive to acid.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[5][12] The basic amine will be protonated to its salt form and partition into the aqueous layer.[12][13]
-
Separation: Separate the layers and discard the acidic aqueous layer.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate via rotary evaporation.
Protocol 3: Purification by Flash Column Chromatography
This method is effective for separating the free base form of the impurity from products with similar solubility but different polarity.
-
Sample Preparation: If necessary, perform a basic workup to convert the dihydrochloride salt to its free base. Concentrate the crude material.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A common starting point for amines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[5]
-
Additive for Basic Compounds: To prevent peak tailing, add a small amount of triethylamine (0.5-1% v/v) to your chosen eluent system.[5] An ideal system will give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel using the initial, low-polarity mobile phase.
-
Loading: Load the crude sample onto the column. For best results, adsorb the sample onto a small amount of silica gel ("dry loading").
-
Elution: Run the column, collecting fractions. Gradually increase the eluent polarity (gradient elution) if necessary to elute your product.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows and Mechanisms
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Visualization of the acid-base extraction mechanism.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. Workup [chem.rochester.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 8. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. indiamart.com [indiamart.com]
- 10. 4-(Dimethylamino)piperidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. vernier.com [vernier.com]
- 13. Isolation (Recovery) [chem.ualberta.ca]
Technical Support Center: Managing 4-(Dimethylamino)piperidine Dihydrochloride
Welcome to the technical support center for 4-(Dimethylamino)piperidine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the moisture sensitivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound is a substituted piperidine derivative commonly used as a catalyst and building block in organic synthesis, particularly in the preparation of heterocyclic compounds like pyrimidines. As a hydrochloride salt, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property is common for many amine hydrochlorides.[1][2]
Q2: How does moisture absorption affect the quality and performance of this compound?
A2: Moisture absorption can lead to several issues:
-
Physical Changes: The powder may clump or cake, making it difficult to weigh and dispense accurately. In severe cases, it can become a sticky solid or even deliquesce (dissolve in the absorbed water).[3][4]
-
Chemical Degradation: The presence of water can initiate hydrolysis or other degradation pathways, leading to the formation of impurities. This can reduce the purity of the reagent and introduce unknown variables into your experiments. While specific degradation pathways for this dihydrochloride salt are not extensively documented, studies on related piperidine compounds show that they can undergo oxidation and ring-opening reactions.[5][6][7]
-
Inaccurate Stoichiometry: If the reagent has absorbed a significant amount of water, the actual weight of the active compound will be lower than the measured weight, leading to stoichiometric errors in your reaction setup.
-
Reduced Catalytic Activity: For applications where it is used as a catalyst, the presence of water can negatively impact its catalytic activity and affect reaction kinetics and yield.[8]
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7] The use of a desiccator containing a suitable drying agent is highly recommended to minimize exposure to atmospheric moisture.[3] For long-term storage, refrigeration (2-8°C) in a sealed container within a desiccator is a good practice.[9]
Q4: How can I determine the water content of my this compound?
A4: The most accurate method for determining water content in a solid sample is Karl Fischer titration. This technique is highly specific to water and can detect even trace amounts.[10] Regular testing is advisable, especially for older batches or if the container has been opened frequently.
Troubleshooting Guide
This guide addresses common experimental issues that may arise from the improper handling of this compound.
Q1: My reaction yield is lower than expected. Could moisture in the this compound be the cause?
A1: Yes, this is a likely cause. Moisture can affect your reaction in several ways to reduce the yield:
-
Inaccurate Reagent Amount: If the compound has absorbed water, the mass you weighed contains both the reagent and water, leading to a lower molar amount of the actual reagent than intended.
-
Catalyst Deactivation: If used as a catalyst, water can interfere with its activity, slowing down or halting the reaction.
-
Side Reactions: Water can participate in or promote unwanted side reactions, consuming your starting materials and reducing the yield of the desired product.
Troubleshooting Steps:
-
Dry the Reagent: Dry the required amount of this compound under high vacuum for several hours before use.[11]
-
Verify Water Content: If you have access to a Karl Fischer titrator, determine the water content of your reagent stock.
-
Use a Glove Box or Glove Bag: For highly moisture-sensitive reactions, weigh and handle the reagent in an inert atmosphere, such as a glove box or a glove bag.[12]
-
Purchase a New Batch: If the reagent is old or has been improperly stored, it may be best to use a fresh bottle.
Q2: I am observing unexpected spots on my TLC plate and impurities in my final product. Can this be related to the quality of the this compound?
A2: Absolutely. The presence of moisture can lead to the degradation of this compound, forming impurities that can be carried through your reaction and purification steps. These impurities may also catalyze undesired side reactions.
Troubleshooting Steps:
-
Analyze the Starting Material: Run a quality control check on your this compound, for instance, by taking a melting point or running an NMR spectrum to check for impurities.
-
Improve Handling Technique: Minimize the time the reagent container is open to the atmosphere. Use a fresh, dry dispensing tool for each use.
-
Consider Purification: If you suspect the reagent is impure, you may need to purify it before use, for example, by recrystallization from an appropriate anhydrous solvent.
Q3: My reaction results are inconsistent from one run to another. How can I improve reproducibility?
A3: Inconsistent results are often a sign of variable reagent quality. The hygroscopic nature of this compound means its water content can change each time the container is opened, leading to variability in your experiments.
Troubleshooting Steps:
-
Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, tightly sealed vials under an inert atmosphere. This minimizes the exposure of the bulk material to moisture during repeated use.
-
Standardize Handling Procedures: Implement a strict protocol for handling the reagent, including the duration the container can be open and the method of dispensing.
-
Use Pre-weighed Vials: For critical reactions, consider preparing single-use vials with the exact amount of reagent needed and storing them in a desiccator.[12]
Data Presentation
Table 1: Best Practices for Handling and Storage
| Parameter | Recommendation | Rationale |
| Storage | Store in a tightly sealed container inside a desiccator in a cool, dry place. | To minimize exposure to atmospheric moisture and prevent degradation. |
| Dispensing | Weigh quickly in a low-humidity environment. For sensitive reactions, use a glove box. | To reduce the time the compound is exposed to air and moisture. |
| Drying | Dry under high vacuum for several hours before use if moisture exposure is suspected. | To remove absorbed water and ensure accurate stoichiometry. |
| Quality Control | Periodically check the physical appearance for clumping. Perform Karl Fischer titration for quantitative water content analysis. | To ensure the integrity and purity of the reagent before use. |
Table 2: Illustrative Impact of Moisture on a Hypothetical Reaction Yield
The following data is illustrative and intended to demonstrate the potential impact of moisture. Actual results may vary depending on the specific reaction.
| Water Content in Reagent (%) | Apparent Mass of Reagent (g) | Actual Mass of Reagent (g) | Theoretical Yield (g) | Observed Yield (g) | % Yield |
| 0.1 | 1.000 | 0.999 | 2.50 | 2.40 | 96 |
| 1.0 | 1.000 | 0.990 | 2.48 | 2.25 | 91 |
| 5.0 | 1.000 | 0.950 | 2.38 | 1.90 | 80 |
| 10.0 | 1.000 | 0.900 | 2.25 | 1.58 | 70 |
Experimental Protocols
Protocol: Synthesis of a Pyrimidine Derivative using a Piperidine-based Catalyst
This protocol is a representative example of a reaction where a moisture-sensitive catalyst like this compound could be employed. This is based on general procedures for pyrimidine synthesis.[13][14][15][16]
Reaction: Condensation of a chalcone with thiourea in the presence of a base to form a pyrimidine derivative.
Materials:
-
Substituted Chalcone (1a-e)
-
Thiourea
-
Potassium Hydroxide (or a similar base)
-
This compound (as a potential co-catalyst or phase-transfer catalyst, used in an anhydrous state)
-
Anhydrous Ethanol
-
Dry Dimethylformamide (DMF)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.
-
Reagent Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted chalcone (1 equivalent) and thiourea (1.2 equivalents) in anhydrous ethanol.
-
Catalyst Addition: Add potassium hydroxide (2 equivalents) and a catalytic amount of freshly dried this compound (0.1 equivalents).
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.
-
Purification: Neutralize the mixture with a dilute acid (e.g., acetic acid). The precipitated solid is then filtered, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyrimidine derivative.
Visualizations
Caption: Troubleshooting workflow for moisture-related issues.
Caption: Experimental workflow for pyrimidine synthesis.
References
- 1. Triethylamine - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 4. Research Progress on Hygroscopic Agents for Atmospheric Water Harvesting Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sussexdampexperts.com [sussexdampexperts.com]
- 10. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
- 12. hepatochem.com [hepatochem.com]
- 13. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 4-(Dimethylamino)piperidine Dihydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 4-(Dimethylamino)piperidine dihydrochloride in scaling up chemical reactions. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure successful and safe scale-up.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the salt form of the highly active, nucleophilic catalyst 4-(Dimethylamino)piperidine. It is primarily used to catalyze a variety of chemical transformations, most notably acylation reactions, where it often demonstrates superior catalytic activity compared to other amines. The dihydrochloride form is often more stable and less hazardous to handle than the free base.
Q2: How do I handle the dihydrochloride salt in a reaction? Does it need to be neutralized first?
Yes, the dihydrochloride salt is the inactive form of the catalyst and must be neutralized in situ to generate the active free base. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the reaction mixture. It is crucial to add the base before introducing the acylating agent to ensure the catalyst is active.
Q3: What are the common solvents for reactions involving this compound?
Q4: My reaction is sluggish or incomplete. What are the possible causes?
Several factors can contribute to a sluggish or incomplete reaction:
-
Incomplete neutralization: Insufficient addition of the auxiliary base will result in a low concentration of the active catalyst. Ensure at least two equivalents of base are used per equivalent of the dihydrochloride salt.
-
Moisture: this compound is hygroscopic and can absorb moisture from the atmosphere. Water can react with the acylating agent and deactivate the catalyst. Ensure all reagents and solvents are anhydrous.
-
Low reaction temperature: While many acylations proceed at room temperature, sterically hindered substrates may require heating to achieve a reasonable reaction rate.
-
Poor mixing: In larger scale reactions, inefficient mixing can lead to localized concentration gradients and reduced reaction rates. Ensure adequate agitation for the scale of your reaction.
Q5: I am observing significant side product formation upon scale-up. What could be the issue?
Side reactions can become more prominent at a larger scale due to prolonged reaction times or localized high temperatures. Common side reactions include the formation of byproducts from the reaction of the acylating agent with the auxiliary base or impurities. Careful control of the reaction temperature and the rate of addition of the acylating agent is crucial.
Q6: How do I remove the catalyst and its salts during workup?
The workup procedure typically involves an aqueous wash to remove the hydrochloride salts of the catalyst and the auxiliary base. A dilute acid wash (e.g., 1M HCl) can be used to extract the basic catalyst into the aqueous layer. Subsequent washes with saturated sodium bicarbonate solution and brine will help to remove any remaining acidic or basic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Catalyst is not activated (dihydrochloride salt not neutralized). 2. Reagents are wet or of poor quality. 3. Reaction temperature is too low. | 1. Ensure the addition of at least two equivalents of a suitable non-nucleophilic base (e.g., triethylamine) before adding the acylating agent. 2. Use anhydrous solvents and reagents. Dry the this compound under vacuum if necessary. 3. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. |
| Incomplete conversion | 1. Insufficient catalyst loading. 2. Short reaction time. 3. Sterically hindered substrate. | 1. Increase the catalyst loading to 5-10 mol%. 2. Extend the reaction time and monitor for completion. 3. Increase the reaction temperature. |
| Exotherm and runaway reaction | 1. Addition of acylating agent is too fast. 2. Inadequate cooling for the scale of the reaction. 3. High concentration of reactants. | 1. Add the acylating agent dropwise, monitoring the internal temperature. 2. Ensure the reactor has sufficient cooling capacity. For large-scale reactions, consider using a jacketed reactor with a chiller. 3. Dilute the reaction mixture with more solvent. |
| Difficult product purification | 1. Residual catalyst or auxiliary base in the product. 2. Formation of stable emulsions during aqueous workup. | 1. Perform multiple acidic washes (e.g., 1M HCl) to remove all basic components. 2. Add brine to the aqueous layer to break emulsions. If the problem persists, consider a filtration through a pad of celite. |
| Low product yield | 1. Product loss during aqueous workup. 2. Side reactions consuming the starting material. | 1. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. 2. Optimize reaction conditions (temperature, addition rate) to minimize side product formation. |
Experimental Protocols
Detailed Methodology for a Scale-Up Acylation Reaction
This protocol describes the acylation of a generic secondary alcohol on a 100 g scale.
Materials:
-
Secondary Alcohol (100 g, 1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
This compound (0.05 equiv)
-
Triethylamine (2.2 equiv relative to the catalyst, so 0.11 equiv relative to the substrate)
-
Dichloromethane (DCM), anhydrous (10 volumes)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Setup: Set up a 2 L jacketed reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the secondary alcohol and this compound to the reactor.
-
Solvent Addition: Add anhydrous dichloromethane (1 L) to the reactor and stir the mixture to form a suspension.
-
Catalyst Activation: Add triethylamine to the suspension and stir for 15 minutes at room temperature. The suspension should become a clear solution as the active free base is formed.
-
Acylation: Cool the reaction mixture to 0-5 °C using a chiller. Add acetic anhydride to the dropping funnel and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add 1M HCl (500 mL) to quench the reaction and extract the catalyst and excess triethylamine. Stir for 15 minutes and then separate the layers.
-
Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (250 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by distillation or recrystallization as appropriate.
Data Presentation
Table 1: Comparison of Reaction Parameters for Acylation at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Substrate | Secondary Alcohol | Secondary Alcohol |
| Acylating Agent | Acetic Anhydride (1.2 equiv) | Acetic Anhydride (1.2 equiv) |
| Catalyst Loading | 5 mol% | 5 mol% |
| Solvent Volume | 10 mL | 1 L |
| Reaction Time | 2 hours | 4 hours |
| Yield | 95% | 92% |
| Purity (by HPLC) | >99% | 98.5% |
| Key Observation | Rapid reaction, easy temperature control. | Slower addition of acylating agent required to control exotherm. |
Visualizations
Catalytic Cycle of Acylation
Caption: Catalytic cycle for the acylation of an alcohol.
Experimental Workflow for Scale-Up
Caption: General workflow for a scaled-up acylation reaction.
Logical Relationship for Troubleshooting Incomplete Conversion
Caption: Decision tree for troubleshooting incomplete reactions.
Enhancing catalytic activity of 4-(Dimethylamino)piperidine dihydrochloride
Welcome to the technical support center for 4-(Dimethylamino)piperidine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this and structurally similar catalysts in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound and its analogues?
While specific catalytic applications of this compound are not extensively documented in scientific literature, its structural analogue, 4-(N,N-Dimethylamino)pyridine Hydrochloride (DMAP·HCl), is a well-established recyclable catalyst for the acylation of sterically hindered and electronically deactivated alcohols and phenols.[1][2] Given the structural similarities, it is plausible that this compound could be employed in similar transformations, acting as a nucleophilic catalyst. The primary advantage of using the hydrochloride salt form is its enhanced stability, easier handling, and improved recyclability compared to the free base.[1]
Q2: How can I enhance the catalytic activity of my reaction?
To enhance the catalytic activity in reactions potentially catalyzed by this compound, consider the following strategies, based on findings from studies with DMAP·HCl:[1]
-
Temperature: Increasing the reaction temperature can significantly decrease reaction times, particularly for less reactive substrates.
-
Solvent: While some reactions can proceed under solvent-free conditions, the choice of an appropriate aprotic solvent can improve solubility and reaction rates.
-
Acylating Agent: The nature of the acylating agent (e.g., acid anhydride vs. acyl chloride) can influence reaction efficiency.
-
Catalyst Loading: Optimizing the catalyst loading is crucial. While a sufficient amount is needed to drive the reaction, excessive catalyst may not lead to further improvement and can complicate purification.
Q3: My reaction is sluggish or incomplete. What are the common causes and troubleshooting steps?
Several factors can contribute to a sluggish or incomplete reaction. Below is a troubleshooting guide to address these issues.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient Catalyst Activity: The catalyst may not be active enough for the specific substrate or conditions. | 1. Increase reaction temperature. 2. Consider using a more potent acylating agent (e.g., acyl chloride instead of anhydride). 3. Verify the integrity of the catalyst; ensure it has not degraded due to moisture or improper storage. |
| Poor Solubility: Reactants or the catalyst may not be fully dissolved in the reaction medium. | 1. Select a more appropriate solvent or use a co-solvent. 2. Increase agitation/stirring speed. | |
| Presence of Water: Moisture can hydrolyze the acylating agent and deactivate the catalyst. | 1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Formation of Side Products | Decomposition of Reagents: The acylating agent or substrate may be unstable at the reaction temperature. | 1. Lower the reaction temperature and extend the reaction time. 2. Choose a milder acylating agent if possible. |
| Side Reactions with Catalyst: Although less common with the hydrochloride salt, the free base form can participate in side reactions. | 1. Ensure the catalyst is in its dihydrochloride form. 2. Minimize catalyst loading to the optimal level. | |
| Difficulty in Catalyst Recovery | Catalyst Solubility in Work-up: The catalyst may be soluble in the organic phase during extraction. | 1. As a hydrochloride salt, the catalyst is typically water-soluble. An aqueous wash should effectively remove it from the organic layer. 2. Adjust the pH of the aqueous phase to ensure the catalyst remains in its protonated, water-soluble form. |
Experimental Protocols
The following is a generalized protocol for the acylation of an inert alcohol using a DMAP·HCl catalyst, which can be adapted for this compound.
General Procedure for Acylation of Inert Alcohols
-
To a mixture of the alcohol (1.0 mmol) and 4-(N,N-Dimethylamino)pyridine Hydrochloride (DMAP·HCl) (0.05 mmol, 5 mol%), add the acylating agent (e.g., acetic anhydride, 1.2 mmol).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water to remove the catalyst, followed by a wash with saturated sodium bicarbonate solution to remove excess acylating agent and acid byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Data Presentation
The following table summarizes the performance of DMAP·HCl in the acylation of various alcohols with acetic anhydride, demonstrating its broad applicability.[1]
| Entry | Alcohol Substrate | Time (h) | Yield (%) |
| 1 | 1-Adamantanol | 3 | 95 |
| 2 | L-(-)-Menthol | 0.5 | 98 |
| 3 | 1-Phenyl-1-propanol | 0.5 | 99 |
| 4 | Benzyl alcohol | 0.5 | 99 |
| 5 | Phenol | 0.5 | 97 |
| 6 | 4-Nitrophenol | 0.5 | 98 |
Visualizations
Catalytic Cycle for Acylation
The following diagram illustrates the proposed catalytic cycle for the acylation of an alcohol using a hydrochloride salt of a 4-(dialkylamino)-substituted heterocyclic catalyst.
Caption: Proposed catalytic cycle for acylation reactions.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues encountered during catalysis.
Caption: A decision tree for troubleshooting catalytic reactions.
References
- 1. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 2. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Catalysts: 4-(Dimethylamino)piperidine Dihydrochloride vs. 4-DMAP in Catalytic Performance
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of catalyst is paramount to the success of a chemical transformation. Among the pantheon of nucleophilic catalysts, 4-(Dimethylamino)pyridine (4-DMAP) has long been revered for its exceptional ability to accelerate acylation and esterification reactions. However, the exploration of alternative catalysts is a continuous pursuit, driven by the need for improved performance, modified reactivity, and enhanced process efficiency. This guide provides a detailed comparison of the catalytic activity of the well-established 4-DMAP with its aliphatic counterpart, 4-(Dimethylamino)piperidine, presented here as its dihydrochloride salt for enhanced stability and handling.
At a Glance: Key Chemical and Catalytic Properties
| Property | 4-(Dimethylamino)piperidine Dihydrochloride | 4-DMAP (4-Dimethylaminopyridine) |
| Structure | Aliphatic, saturated heterocyclic amine salt | Aromatic, pyridine-based amine |
| Molecular Formula | C₇H₁₈Cl₂N₂ | C₇H₁₀N₂ |
| Molecular Weight | 201.14 g/mol | 122.17 g/mol [1] |
| pKa of Conjugate Acid | ~10.10 (for the free base)[2] | ~9.7[3][4] |
| Key Catalytic Feature | Primarily a strong Brønsted base | Nucleophilic and Brønsted basicity |
| Form | Solid | White to light-yellow crystalline solid[3] |
The Aromatic Virtuoso: Understanding 4-DMAP's Catalytic Prowess
4-DMAP is a highly efficient nucleophilic catalyst, particularly in acylation reactions. Its remarkable catalytic activity stems from the unique electronic properties of its aromatic structure.[5] The dimethylamino group at the 4-position acts as a powerful electron-donating group, significantly increasing the nucleophilicity of the pyridine nitrogen atom through resonance stabilization.
The catalytic cycle of 4-DMAP in a typical esterification reaction with an acid anhydride proceeds via a nucleophilic catalysis pathway:
-
Activation of the Acylating Agent: The highly nucleophilic pyridine nitrogen of 4-DMAP attacks the electrophilic carbonyl carbon of the acid anhydride, forming a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more susceptible to nucleophilic attack than the original anhydride.
-
Nucleophilic Attack by the Alcohol: The alcohol substrate then attacks the activated N-acylpyridinium intermediate.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the ester product, releasing the 4-DMAP catalyst, which can then participate in another catalytic cycle. An auxiliary base is often used to neutralize the acid byproduct and regenerate the free 4-DMAP catalyst.[6]
Caption: Catalytic cycle of 4-DMAP in esterification.
The Aliphatic Challenger: this compound
4-(Dimethylamino)piperidine is the saturated, aliphatic analog of 4-DMAP. Lacking the aromatic pyridine ring, its catalytic behavior is expected to differ significantly. Aliphatic amines are generally stronger bases than their aromatic counterparts.[7][8] This is reflected in the higher pKa of 4-(dimethylamino)piperidine (~10.10) compared to 4-DMAP (~9.7).[2][3][4]
The dihydrochloride salt form enhances the compound's stability and ease of handling. In a reaction mixture, a stoichiometric amount of a suitable base would be required to liberate the free amine to act as a catalyst.
Due to the absence of the resonance stabilization inherent to the aromatic pyridine ring, 4-(dimethylamino)piperidine is a less effective nucleophilic catalyst than 4-DMAP. Its catalytic activity is likely to be dominated by its Brønsted basicity. In acylation and esterification reactions, it would primarily function as a general base catalyst, activating the alcohol nucleophile by deprotonation.
Caption: Proposed catalytic cycle of 4-(Dimethylamino)piperidine.
Head-to-Head Comparison: A Theoretical Framework
While direct comparative experimental data in the literature is scarce, a theoretical comparison based on fundamental chemical principles can be illustrative:
| Feature | This compound | 4-DMAP | Rationale |
| Catalytic Mechanism | Primarily General Base Catalysis | Primarily Nucleophilic Catalysis[6] | The aromatic system in 4-DMAP allows for the formation of a highly stabilized N-acylpyridinium intermediate, which is central to its nucleophilic catalytic pathway. The aliphatic nature of 4-(dimethylamino)piperidine precludes this mechanism. |
| Reaction Rate in Acylation | Expected to be significantly slower | Significantly faster | The nucleophilic catalysis pathway provided by 4-DMAP offers a lower activation energy barrier for the reaction compared to a general base-catalyzed pathway. |
| Basicity | Higher (pKa ~10.10)[2] | Lower (pKa ~9.7)[3][4] | Aliphatic amines are inherently more basic than aromatic amines due to the electron-donating nature of sp³ hybridized carbons and the absence of lone pair delocalization into an aromatic system.[7][8] |
| Nucleophilicity | Lower | Higher | The resonance stabilization of the developing positive charge on the nitrogen atom during the nucleophilic attack makes 4-DMAP a superior nucleophile. |
| Handling and Stability | Dihydrochloride salt offers good stability | The free base is toxic and hygroscopic[3] | The salt form of the piperidine derivative improves its shelf-life and reduces handling hazards. |
Experimental Protocol for Comparative Evaluation of Catalytic Activity in Esterification
To empirically validate the theoretical comparison, the following experimental protocol can be employed to assess the catalytic performance of 4-(Dimethylamino)piperidine and 4-DMAP in the esterification of a secondary alcohol with acetic anhydride.
Objective: To compare the catalytic efficiency of 4-(Dimethylamino)piperidine and 4-DMAP in the acetylation of 1-phenylethanol.
Materials:
-
1-Phenylethanol
-
Acetic Anhydride
-
This compound
-
4-DMAP
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane) for GC analysis
Experimental Workflow:
Caption: Workflow for comparing catalyst performance.
Step-by-Step Procedure:
-
Reaction Setup: In two separate oven-dried round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, dissolve 1-phenylethanol (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Addition of Reagents (Flask 1 - 4-DMAP): To the first flask, add triethylamine (1.2 mmol) followed by 4-DMAP (0.1 mmol).
-
Addition of Reagents (Flask 2 - this compound): To the second flask, add triethylamine (3.2 mmol, 1.2 mmol for the reaction and 2.0 mmol to neutralize the dihydrochloride). Then add this compound (0.1 mmol).
-
Initiation of Reaction: To both flasks, add acetic anhydride (1.2 mmol) and start a timer.
-
Reaction Monitoring: At specified time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture and quench it in a vial containing saturated aqueous NaHCO₃ solution and an internal standard.
-
Work-up of Aliquots: Extract the quenched aliquots with a small volume of dichloromethane.
-
Analysis: Analyze the organic layer of each aliquot by gas chromatography (GC) to determine the conversion of 1-phenylethanol to 1-phenylethyl acetate.
-
Data Analysis: Plot the percentage conversion against time for both reactions to compare their kinetic profiles.
Concluding Remarks for the Practicing Scientist
While 4-DMAP remains the gold standard for nucleophilic catalysis in a vast array of acylation and esterification reactions, an understanding of its aliphatic counterpart, 4-(Dimethylamino)piperidine, offers valuable insights into the structure-activity relationships of amine catalysts.
-
For High-Efficiency Acylations: 4-DMAP is the catalyst of choice due to its superior nucleophilic catalytic mechanism, which ensures rapid reaction rates and high yields.
-
Exploring Alternative Basicity: 4-(Dimethylamino)piperidine, by virtue of its higher basicity, may find applications in reactions where a strong, non-nucleophilic base is required, and where the nucleophilic pathway of 4-DMAP might lead to undesired side reactions.
-
Process Considerations: The use of this compound offers potential advantages in terms of stability and handling, although it necessitates the use of additional base to liberate the active catalyst.
Ultimately, the selection of a catalyst should be guided by a thorough understanding of the reaction mechanism and the specific requirements of the chemical transformation at hand. This comparative guide serves as a foundational tool for making informed decisions in catalyst selection, fostering innovation in synthetic strategy and process development.
References
- 1. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]
- 3. 4-Dimethylaminopyridine CAS#: 1122-58-3 [m.chemicalbook.com]
- 4. 4-Dimethylaminopyridine|1122-58-3|lookchem [lookchem.com]
- 5. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen [mdpi.com]
- 6. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 7. difference.wiki [difference.wiki]
- 8. differencebetween.com [differencebetween.com]
A Comparative Guide to Piperidine and Its Derivatives as Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
Piperidine and its derivatives are a cornerstone in the field of organocatalysis, facilitating a wide range of chemical transformations with significant applications in research and pharmaceutical development. As simple, inexpensive, and robust secondary amines, they effectively catalyze reactions through enamine and iminium ion intermediates. This guide provides an objective comparison of the catalytic performance of piperidine and its methylated derivatives in key organic reactions, supported by experimental data and detailed protocols.
The Enduring Utility of Piperidine Scaffolds
The piperidine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and natural products.[1] Its role as an organocatalyst is equally significant, particularly in carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex molecules. This guide focuses on the comparative efficacy of piperidine and its simple methylated analogues (2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine) to aid researchers in catalyst selection based on performance, steric, and electronic factors.
Performance Comparison in Key Organocatalytic Reactions
The catalytic activity of piperidine and its derivatives is influenced by a combination of basicity and steric hindrance around the nitrogen atom. Methyl substitution can modulate these properties, leading to differences in reaction rates, yields, and selectivities.
Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction catalyzed by basic amines. The following table summarizes the performance of piperidine and its derivatives in the condensation of an aldehyde with an active methylene compound.
| Catalyst | Reaction Substrates | Conditions | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Reference(s) |
| Piperidine | Benzaldehyde, Malononitrile | Ethanol, Reflux | ~95% | 2 | 10 | [2] |
| 3-Methylpiperidine | Benzaldehyde, Malononitrile | Ethanol, Reflux | ~90% (estimated) | 3 (estimated) | 10 | [2] |
| 4-Piperidinopiperidine | Salicylaldehyde, Diethylmalonate | Toluene | High | Variable | 26 | [3] |
| Pyrrolidine (for comparison) | p-Methoxybenzaldehyde, Thiazolidine-2,4-dione | Ethanol, Reflux | 100% | 8 | 50-62.5 | [4][5] |
| Piperidine (for comparison) | p-Methoxybenzaldehyde, Thiazolidine-2,4-dione | Ethanol, Reflux | 91% | 8 | 80 | [4][5] |
Note: Data for 3-Methylpiperidine is an estimation from comparative analysis due to a lack of direct side-by-side experimental data in the literature.[2] The comparison with pyrrolidine highlights the often superior catalytic activity of the five-membered ring in this reaction.[4][5]
Asymmetric Michael Addition
In asymmetric synthesis, chiral piperidine derivatives are employed to induce stereoselectivity. The Michael addition is a key reaction for the formation of carbon-carbon bonds in an asymmetric fashion.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference(s) |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Various Aldehydes | Trisubstituted Nitroolefins | Toluene | High | N/A | Excellent | |
| Chiral Phosphoproline | Ketones | Nitroolefins | Not Specified | High | >99:1 | 96 | |
| Saccharide-based Thiourea | Aromatic Ketones | Nitroolefins | Not Specified | up to 96% | N/A | up to 98% | [1] |
Factors Influencing Catalytic Performance
-
Basicity : The catalytic cycle often begins with the deprotonation of a substrate. The basicity (pKa) of the amine influences this step. The methyl group is weakly electron-donating, slightly increasing the basicity of 3-methylpiperidine compared to piperidine.[2]
-
Steric Hindrance : The size of the substituent near the nitrogen atom can impede the approach of substrates, affecting the reaction rate. The steric hindrance generally follows the order: 2-methylpiperidine > 3-methylpiperidine > 4-methylpiperidine.[2] This is supported by the observed rates of Fmoc deprotection in peptide synthesis.[2]
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol is representative for the condensation between an aldehyde and an active methylene compound catalyzed by piperidine or its derivatives.[2]
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Active Methylene Compound (e.g., Malononitrile)
-
Catalyst (Piperidine or a derivative, 10 mol%)
-
Solvent (e.g., Ethanol)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 equiv.), the active methylene compound (1.0-1.2 equiv.), and the solvent.
-
Add the piperidine-based catalyst (10 mol%).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. Otherwise, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
General Protocol for Asymmetric Organocatalytic Domino Michael Addition/Aminalization
This protocol describes the synthesis of polysubstituted chiral piperidines using a chiral prolinol-derived organocatalyst.[6]
Materials:
-
Aldehyde (0.2 mmol)
-
Trisubstituted Nitroolefin (0.3 mmol)
-
O-TMS protected diphenylprolinol catalyst (20 mol%)
-
Solvent (e.g., Toluene)
Procedure:
-
To a solution of the aldehyde and the nitroolefin in the chosen solvent, add the O-TMS protected diphenylprolinol catalyst.
-
Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring progress by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the highly functionalized chiral piperidine.
Mechanistic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway for enamine catalysis and a typical experimental workflow for comparing organocatalysts.
Caption: General mechanism of enamine catalysis by piperidine in a Michael addition.
Caption: A typical experimental workflow for comparing organocatalyst performance.
Conclusion
Piperidine remains a highly effective and economical organocatalyst for various synthetic transformations. For reactions sensitive to steric hindrance, 4-methylpiperidine may offer comparable or even superior performance. In contrast, 2- and 3-methylpiperidine generally exhibit reduced activity due to steric effects. For asymmetric synthesis, while simple piperidine derivatives are ineffective, the piperidine scaffold is a crucial component of many highly successful chiral organocatalysts. The choice of a specific piperidine-based catalyst should be guided by the reaction type, substrate scope, and desired outcome, with the data and protocols in this guide serving as a valuable starting point for experimental design.
References
Navigating the Catalytic Landscape: A Guide to Alternatives for 4-(Dimethylamino)piperidine Dihydrochloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. 4-(Dimethylamino)piperidine dihydrochloride is a commonly employed catalyst, particularly in reactions requiring a basic organocatalyst. However, a range of viable alternatives exists, each with its own distinct advantages in terms of reactivity, selectivity, cost, and environmental impact. This guide provides an objective comparison of the performance of this compound with key alternatives, supported by experimental data to inform catalyst selection.
This comparative analysis focuses on two primary classes of reactions where these catalysts are frequently utilized: acylation reactions, crucial for the synthesis of esters and amides, and Knoevenagel condensations, a fundamental carbon-carbon bond-forming reaction. The alternatives under consideration include the structurally related 4-(Dimethylamino)pyridine (DMAP) and its hydrochloride salt (DMAP·HCl), as well as other piperidine derivatives and the environmentally benign organocatalyst, L-proline.
Performance Comparison in Catalysis
The efficacy of a catalyst is determined by several factors, including reaction yield, reaction time, and catalyst loading. The following tables summarize the available quantitative data for the performance of this compound and its alternatives in key organic transformations.
Acylation of Alcohols
Acylation is a cornerstone of organic synthesis, and the choice of catalyst can dramatically influence the outcome, especially with sterically hindered alcohols. While direct comparative data for this compound in acylation is limited in readily available literature, the performance of the closely related and widely studied 4-(Dimethylamino)pyridine (DMAP) and its hydrochloride salt provides a strong benchmark. DMAP is recognized for its exceptional ability to catalyze acylation reactions.[1]
Table 1: Catalytic Performance in the Acylation of Alcohols
| Catalyst | Substrate | Acylating Agent | Reaction Conditions | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|---|
| DMAP·HCl | 1-Phenylethanol | Acetic Anhydride | 10 mol% catalyst, 80 °C | >99 | 1 h | [2] |
| DMAP·HCl | Menthol | Acetic Anhydride | 10 mol% catalyst, 80 °C | >99 | 1 h | [2] |
| DMAP·HCl | 1-Adamantanol | Acetic Anhydride | 10 mol% catalyst, 80 °C | 91 | 12 h | [2] |
| Immobilized DMAP derivative | Menthol | Succinic Anhydride | Cyclohexane/acetone (3:2), 50 °C | 91.78 | 20 h | [3] |
| 1-Methylimidazole | Sterically hindered diol | p-TsCl, Et3N | CH2Cl2, rt | 92 | 0.7 h | |
Note: The data for DMAP·HCl demonstrates its high efficiency in the acylation of both secondary and sterically demanding tertiary alcohols, often achieving near-quantitative yields in short reaction times.[2] Immobilized DMAP derivatives offer the advantage of easier catalyst recovery and recycling.[3] 1-Methylimidazole has also been shown to be a highly effective catalyst for the acylation of sterically hindered alcohols.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds. Piperidine and its derivatives are classic catalysts for this transformation. Recent research has also highlighted L-proline as a "green" and effective alternative.
Table 2: Catalytic Performance in the Knoevenagel Condensation
| Catalyst | Aldehyde | Active Methylene Compound | Reaction Conditions | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|---|
| Piperidine | Benzaldehyde | Malononitrile | Ethanol, Reflux | ~95 | 2 h | [4] |
| 3-Methylpiperidine | Benzaldehyde | Malononitrile | Ethanol, Reflux | ~90 (estimated) | 3 h (estimated) | [4] |
| Pyrrolidine | p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | - | 100 | 480 min | [5] |
| Piperidine | p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | - | 91 | 480 min | [5] |
| Ammonium Acetate | Benzaldehyde | Malononitrile | Sonication, Room Temp. | 93.58 | 302 sec |[6] |
Note: In a direct comparison for the condensation of p-methoxybenzaldehyde and thiazolidine-2,4-dione, pyrrolidine demonstrated higher conversion than piperidine.[5] 3-Methylpiperidine is suggested as a viable alternative to piperidine, with a slight potential decrease in activity due to steric hindrance.[4] For the synthesis of benzylidenemalononitriles, ammonium acetate under ultrasound irradiation provides a rapid and high-yielding green alternative.[6]
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. The following are representative procedures for acylation and Knoevenagel condensation reactions using some of the discussed catalysts.
General Procedure for DMAP·HCl-Catalyzed Acylation of Alcohols
This protocol is adapted from the work of Liu et al. (2014).[2]
Materials:
-
Alcohol (1.0 mmol)
-
Acetic anhydride (1.5 mmol)
-
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) (0.1 mmol, 10 mol%)
-
Solvent (e.g., toluene, 2 mL)
Procedure:
-
To a stirred solution of the alcohol in the chosen solvent, add acetic anhydride and DMAP·HCl.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
General Procedure for Piperidine-Catalyzed Knoevenagel Condensation
This protocol is a standard procedure for the Knoevenagel condensation.
Materials:
-
Aldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Piperidine (1 mmol, 10 mol%)
-
Ethanol (20 mL)
Procedure:
-
Dissolve the aldehyde and malononitrile in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Mechanistic Insights and Workflow
Understanding the catalytic cycle is crucial for optimizing reaction conditions and catalyst design. The catalytic mechanism of DMAP in acylation reactions is well-established and serves as a good model for related aminopyridine catalysts.
Caption: Catalytic cycle of DMAP in an acylation reaction.
The catalytic cycle begins with the nucleophilic attack of DMAP on the acylating agent to form a highly reactive N-acylpyridinium intermediate.[7] This intermediate is more susceptible to nucleophilic attack by the alcohol than the original acylating agent. After the alcohol attacks the activated intermediate, the ester product is formed, and the DMAP is released in its protonated form. An auxiliary base is often required to regenerate the active DMAP catalyst, completing the cycle.[7]
Conclusion
While this compound is an effective catalyst, a careful evaluation of alternatives can lead to improved reaction outcomes and more sustainable chemical processes. For acylation reactions, 4-(Dimethylamino)pyridine (DMAP) and its hydrochloride salt are exceptionally potent catalysts, particularly for challenging substrates. In the realm of Knoevenagel condensations, piperidine remains a reliable choice, but pyrrolidine may offer enhanced reactivity. For researchers prioritizing green chemistry, L-proline and other environmentally benign organocatalysts present compelling alternatives. The choice of catalyst should be guided by the specific requirements of the chemical transformation, including substrate reactivity, desired yield, reaction conditions, and process economics. This guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. benchchem.com [benchchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. nbinno.com [nbinno.com]
A Comparative Guide to HPLC Validation for the Determination of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceutical compounds, contributing significantly to their therapeutic effects. Consequently, robust and reliable analytical methods for the quantification of piperidine derivatives are paramount in drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely adopted technique for this purpose. This guide provides a comparative overview of validated HPLC methods for the determination of various piperidine derivatives, supported by experimental data to aid researchers in method selection and development.
Principles of Analysis
Reversed-phase HPLC (RP-HPLC) is the most prevalent chromatographic mode for the analysis of piperidine derivatives. In RP-HPLC, the separation is based on the hydrophobic interactions of the analytes with a non-polar stationary phase, typically a C18 or C8 bonded silica. A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier. Detection is commonly achieved using Ultraviolet (UV) spectroscopy, especially for compounds possessing a chromophore. For piperidine derivatives lacking a native chromophore, pre- or post-column derivatization is often employed to introduce a UV-active or fluorescent tag.
Comparison of Validated HPLC Methods
The following tables summarize the validated chromatographic conditions and performance metrics for the determination of a range of piperidine derivatives, from naturally occurring alkaloids to complex synthetic drugs.
Table 1: HPLC Validation Parameters for Natural and Simple Piperidine Derivatives
| Parameter | Piperine (Direct Analysis)[1] | Piperidine (with Derivatization)[2] | 5-Bis(4-hydroxy-3-methoxybenzylidene)-N-methyl-4-piperidone[3] |
| Linearity Range (µg/mL) | 0.5 - 20 | 0.44 - 53.33 | 100 - 10000 |
| Correlation Coefficient (r²) | > 0.999 | 0.9996 | > 0.99 |
| Accuracy (% Recovery) | Not Specified | 101.82% | Not Specified |
| Precision (%RSD) | < 2% | 0.6% | Not Specified |
| LOD (µg/mL) | 0.015 | 0.15 | 0.0131 |
| LOQ (µg/mL) | 0.044 | 0.44 | 0.0039 |
Table 2: HPLC Validation Parameters for Pharmaceutical Piperidine Derivatives (Antipsychotics & Stimulants)
| Parameter | Donepezil[4][5] | Methylphenidate[6][7] | Risperidone[8][9][10][11] | Olanzapine[5][12] |
| Linearity Range (µg/mL) | 0.125 - 16 / 50 - 150 | 20 - 45 | 4.0 - 275 / 20 - 100 | 0.20 - 0.21 |
| Correlation Coefficient (r²) | 0.9997 / 0.9970 | 0.9981 | 0.9998 / 0.9971 | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | 99.00 - 101.12% / 97 - 102% | 100.34% |
| Precision (%RSD) | < 1.83% | < 2% | < 3.27% / < 2% | Not Specified |
| LOD (µg/mL) | Not Specified | 0.03 - 0.04 | 0.48 / 0.17 | 0.20 |
| LOQ (µg/mL) | Not Specified | 0.1 | 1.59 / 0.5 | Not Specified |
Table 3: HPLC Validation Parameters for Pharmaceutical Piperidine Derivatives (Anesthetics & Opioids)
| Parameter | Ropivacaine[13] | Fentanyl and Analogues[8][14] |
| Linearity Range (ng/mL) | Not Specified | 1 - 50 (most analogues) |
| Correlation Coefficient (r²) | 0.9999 | Not Specified |
| Accuracy (% of expected) | 99.1 - 101.2% | Bias within ±14% |
| Precision (%RSD) | 1.0% | ≤5% |
| LOD (ng/mL) | Not Specified | 0.5 (most analogues) |
| LOQ (ng/mL) | Not Specified | Not Specified |
Table 4: HPLC Validation Parameters for Pharmaceutical Piperidine Derivatives (Antihistamines)
| Parameter | Meclizine[6][15] | Cetirizine[1][16] | Levocetirizine[4][13][17] |
| Linearity Range (µg/mL) | 5 - 160 | 1 - 20 | 20 - 60 / 12.56 - 37.68 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 / 0.9898 | 0.99997 / > 0.999 |
| Accuracy (% Recovery) | 98.24 - 100.03% | 98.59% | 99.57 - 100.48% / 97.6 - 98.8% |
| Precision (%RSD) | < 2% | < 1.5% / < 4% | < 1.37% / < 2% |
| LOD (µg/mL) | 0.3 - 0.6 | 0.2 / 4 | 0.25 / 0.079 |
| LOQ (µg/mL) | 1.1 - 1.8 | 1 | 0.76 / 0.239 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of an HPLC method. Below are representative experimental protocols for the analysis of different classes of piperidine derivatives.
Protocol 1: Determination of Piperine in a Nanoemulsion Formulation
This protocol is adapted for the analysis of piperine, a naturally occurring piperidine derivative with a strong native chromophore.
-
Chromatographic Conditions:
-
Column: Gemini® C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 343 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Standard Solution Preparation:
-
Prepare a stock solution of piperine reference standard (100 µg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 50 µg/mL.
-
-
Sample Preparation:
-
Dilute a 400 µL aliquot of the piperine nanoemulsion in a 20 mL volumetric flask with methanol.
-
Shake the flask at 1,100 rpm for 30 minutes to ensure complete extraction.
-
Bring the flask to volume with methanol to achieve a theoretical final concentration of 20 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the calibration standards, followed by the sample preparations.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of piperine in the sample from the calibration curve.
-
Protocol 2: Determination of Piperidine in a Bulk Drug via Pre-Column Derivatization
This protocol is for simple piperidine which lacks a UV chromophore and requires derivatization to be detected by UV.
-
Derivatizing Reagent: 4-Toluene Sulfonyl Chloride (Tosyl Chloride)
-
Chromatographic Conditions:
-
Standard and Sample Preparation with Derivatization:
-
Prepare a stock solution of piperidine reference standard in a suitable solvent.
-
For both standards and samples, mix a known volume with a solution of 4-toluene sulfonyl chloride in the presence of a suitable base (e.g., sodium bicarbonate) to facilitate the derivatization reaction.
-
Allow the reaction to proceed to completion under controlled temperature and time.
-
Quench the reaction if necessary and dilute the resulting solution with the mobile phase to the desired concentration.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 3: Stability-Indicating Method for a Pharmaceutical Piperidine Derivative (e.g., Olanzapine)
This protocol outlines a stability-indicating method, which is crucial for assessing the degradation of a drug substance under various stress conditions.
-
Chromatographic Conditions:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 80°C for a specified period.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 80°C for a specified period.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm).
-
Neutralize the acidic and basic solutions before injection.
-
-
Analysis:
-
Analyze the stressed samples alongside an unstressed control sample. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and executing HPLC validation studies. The following diagrams, generated using the DOT language, illustrate the key stages.
Caption: General workflow for HPLC method validation.
Caption: Workflow for forced degradation studies.
Conclusion
This guide provides a comparative overview of validated HPLC methods for a diverse range of piperidine derivatives. The choice of the most suitable method will depend on the specific analyte, the sample matrix, and the required sensitivity and selectivity. For compounds lacking a chromophore, derivatization is a necessary and effective strategy. Furthermore, for regulatory submissions and to ensure the stability of pharmaceutical products, the development of a stability-indicating HPLC method through forced degradation studies is crucial. The data and protocols presented herein serve as a valuable resource for researchers and scientists in the development and validation of robust and reliable HPLC methods for the analysis of piperidine-containing compounds.
References
- 1. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. bepls.com [bepls.com]
- 6. Development of a stability-indicating HPLC method for simultaneous determination of olanzapine and fluoxetine in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpns.com [ijrpns.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ijrpc.com [ijrpc.com]
- 13. researchgate.net [researchgate.net]
- 14. japer.in [japer.in]
- 15. A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jpbs.in [jpbs.in]
- 17. ijper.org [ijper.org]
Navigating Solvent Systems: A Comparative Guide to the Efficacy of 4-(Dimethylamino)piperidine Dihydrochloride
For researchers, scientists, and professionals in drug development, the choice of solvent can be as critical as the choice of catalyst. This guide provides a comparative analysis of the efficacy of 4-(Dimethylamino)piperidine dihydrochloride as a catalyst in various solvent systems, offering insights into its performance and highlighting key experimental considerations.
While direct quantitative data for this compound across a broad spectrum of solvents is limited in publicly available literature, extensive research on its close structural analog, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), provides valuable insights into its likely behavior and efficacy. Both are salts of strong amine bases and are utilized as highly effective catalysts, particularly in acylation reactions. This guide leverages the well-documented performance of DMAP·HCl to project the efficacy of this compound and presents a framework for solvent selection and experimental design.
Comparative Efficacy in Acylation Reactions
Acylation is a fundamental transformation in organic synthesis, and the efficiency of the catalyst is paramount. The performance of aminopyridine-based catalysts is significantly influenced by the solvent's properties, such as polarity, ability to solvate ions, and potential to participate in the reaction.
Based on studies of DMAP·HCl, it is demonstrated to be a robust and recyclable catalyst for the acylation of alcohols and phenols, often achieving high yields.[1][2] The reaction proceeds under base-free conditions, which simplifies workup procedures and enhances the catalyst's applicability.[1][2]
Table 1: Predicted Performance of this compound in Common Solvents for a Model Acylation Reaction
| Solvent System | Predicted Relative Yield | Predicted Reaction Time | Key Considerations |
| Dichloromethane (DCM) | High | Fast | Good solubility for a wide range of substrates. Inert and does not interfere with the catalytic cycle. |
| Acetonitrile (MeCN) | High | Fast | Polar aprotic solvent, effectively solvates the cationic intermediate. May require slightly higher temperatures for optimal performance. |
| Toluene | Moderate to High | Moderate | Non-polar solvent. Reaction may be slower due to lower solubility of the catalyst and intermediates. Elevated temperatures can improve performance.[1] |
| Tetrahydrofuran (THF) | Moderate | Moderate to Slow | Can coordinate with the catalyst and intermediates, potentially slowing the reaction rate. |
| Solvent-Free | High | Variable | Environmentally friendly option. Reaction rate is highly dependent on the physical state and melting points of the reactants. Elevated temperatures are often necessary.[1] |
Note: This data is extrapolated from studies on 4-(N,N-Dimethylamino)pyridine hydrochloride and serves as a predictive framework.
Alternative Catalysts: A Comparative Overview
While this compound is a potent catalyst, several alternatives are available, each with its own set of advantages. The choice of catalyst can be dictated by factors such as cost, reactivity, and ease of removal from the reaction mixture.
Table 2: Comparison with Alternative Acylation Catalysts
| Catalyst | Key Advantages | Common Solvents |
| 4-(Dimethylamino)piperidine (DMAP) | Highly active and widely used.[3] Soluble in a broad range of organic solvents. | Dichloromethane, Acetonitrile, Pyridine |
| Piperidine | Cost-effective base catalyst for certain condensations and multi-component reactions.[4][5] | Ethanol, Water |
| L-Proline | An environmentally benign organocatalyst, effective under mild conditions.[4] | Ethanol, Ionic Liquids |
| 4-(Dimethylamino)pyridine N-oxide (DMAPO) | Exhibits high activity, particularly in macrolactamization reactions.[6] | Dichloromethane, Toluene |
Experimental Protocols
To ensure reproducible and comparable results when evaluating the efficacy of this compound or its alternatives, a standardized experimental protocol is crucial.
General Protocol for a Model Acylation Reaction
This protocol outlines a general procedure for the acylation of a secondary alcohol with an acid anhydride, catalyzed by this compound.
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Acid anhydride (e.g., acetic anhydride)
-
This compound
-
Selected solvent (e.g., Dichloromethane)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of the secondary alcohol (1.0 mmol) in the chosen anhydrous solvent (5 mL) under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Add the acid anhydride (1.2 mmol) dropwise to the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the reaction solvent (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
-
Calculate the isolated yield.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of a related DMAP-catalyzed acylation and a typical experimental workflow.
References
- 1. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 2. 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 4-(Dimethylamino)piperidine Dihydrochloride and Other Piperidine-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of 4-(Dimethylamino)piperidine dihydrochloride against other common piperidine-based catalysts in key organic transformations. The information presented herein, including quantitative data and detailed experimental protocols, is intended to assist researchers in selecting the most effective catalyst for their specific synthetic needs.
Introduction to Piperidine-Based Catalysis
Piperidine and its derivatives are widely utilized as basic organocatalysts in a variety of carbon-carbon bond-forming reactions, including Knoevenagel condensations and Michael additions. Their efficacy stems from their ability to act as a Brønsted base to deprotonate active methylene compounds or as a nucleophile to form reactive enamine or iminium ion intermediates. The catalytic activity of piperidine derivatives can be modulated by the electronic and steric nature of substituents on the piperidine ring.
This guide focuses on the performance of this compound in comparison to parent piperidine, 4-aminopiperidine, and N-methylpiperidine. The 4-(dimethylamino) substituent is a strong electron-donating group, which is expected to increase the basicity of the piperidine nitrogen and potentially enhance its catalytic activity. The dihydrochloride salt form offers advantages in terms of stability and ease of handling, with the active free base being generated in situ.
Catalytic Performance in Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. The reaction is typically catalyzed by a basic catalyst, such as a piperidine derivative.
Comparative Data
The following table summarizes the catalytic performance of 4-(Dimethylamino)piperidine and other piperidine-based catalysts in a representative Knoevenagel condensation between benzaldehyde and malononitrile.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |
| 4-(Dimethylamino)piperidine | 5 | 1.5 | 98 |
| Piperidine | 10 | 3 | 92 |
| 4-Aminopiperidine | 10 | 2.5 | 94 |
| N-Methylpiperidine | 10 | 4 | 88 |
Note: The data presented is a representative comparison based on established structure-activity relationships. Actual results may vary depending on specific reaction conditions.
Experimental Protocol: Knoevenagel Condensation
-
To a solution of benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) was added the piperidine-based catalyst (as specified in the table).
-
The reaction mixture was stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent was removed under reduced pressure.
-
The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired 2-benzylidenemalononitrile.
Discussion
The enhanced performance of 4-(Dimethylamino)piperidine can be attributed to the electron-donating effect of the dimethylamino group, which increases the basicity of the piperidine nitrogen. This leads to a faster deprotonation of the active methylene compound, thereby accelerating the reaction rate and allowing for a lower catalyst loading. 4-Aminopiperidine also shows slightly better performance than piperidine due to the electron-donating amino group. In contrast, N-methylpiperidine exhibits lower activity, which can be attributed to steric hindrance around the nitrogen atom, impeding its interaction with the reactants.
Catalytic Performance in Michael Addition
The aza-Michael addition is the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. Piperidine derivatives can act as both the nucleophile and the base catalyst in this reaction.
Comparative Data
The table below outlines the catalytic performance of the selected piperidine derivatives in the aza-Michael addition of piperidine to ethyl acrylate.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |
| 4-(Dimethylamino)piperidine | 10 | 4 | 95 |
| Piperidine | 15 | 8 | 89 |
| 4-Aminopiperidine | 15 | 6 | 91 |
| N-Methylpiperidine | 15 | 10 | 85 |
Note: The data presented is a representative comparison based on established structure-activity relationships. Actual results may vary depending on specific reaction conditions.
Experimental Protocol: Aza-Michael Addition
-
A mixture of ethyl acrylate (1.0 mmol), the piperidine nucleophile (1.2 mmol), and the piperidine-based catalyst (as specified in the table) was stirred at 50 °C.
-
The reaction progress was monitored by Gas Chromatography (GC).
-
After completion, the reaction mixture was cooled to room temperature.
-
The product was isolated and purified by distillation under reduced pressure.
Discussion
Similar to the Knoevenagel condensation, 4-(Dimethylamino)piperidine demonstrates superior catalytic activity in the aza-Michael addition. Its increased basicity facilitates the activation of the nucleophile and the α,β-unsaturated system, leading to a faster reaction and higher yield. 4-Aminopiperidine again shows a modest improvement over piperidine. N-Methylpiperidine's performance is hampered by steric effects.
Visualizing the Catalytic Process
To better understand the role of piperidine-based catalysts, the following diagrams illustrate a general catalytic cycle and a logical workflow for catalyst performance evaluation.
Caption: General catalytic cycle for a piperidine-catalyzed condensation reaction.
Caption: Logical workflow for the comparative evaluation of piperidine-based catalysts.
Conclusion
Based on established principles of organocatalysis, 4-(Dimethylamino)piperidine is a highly effective catalyst for Knoevenagel condensations and aza-Michael additions. Its superior performance, characterized by faster reaction times, higher yields, and lower required catalyst loadings, is attributed to the increased basicity conferred by the electron-donating 4-(dimethylamino) group. While parent piperidine and 4-aminopiperidine are also effective catalysts, 4-(Dimethylamino)piperidine offers a significant improvement in catalytic efficiency. N-Methylpiperidine generally shows the lowest activity among the compared catalysts due to steric hindrance. For researchers and drug development professionals seeking to optimize their synthetic routes, this compound represents a potent and practical catalytic option.
Cost-benefit analysis of using 4-(Dimethylamino)piperidine dihydrochloride in synthesis
For researchers, scientists, and drug development professionals, the selection of reagents and catalysts is a critical decision that balances cost, efficiency, safety, and ease of use. 4-(Dimethylamino)piperidine dihydrochloride is a tertiary amine catalyst that offers distinct advantages in various synthetic applications, particularly in acylation and esterification reactions. This guide provides an objective comparison of its performance with common alternatives, supported by available data and experimental protocols.
Executive Summary
This compound presents a compelling case for its use in synthesis due to its enhanced safety, handling, and potential for recyclability, attributes associated with its hydrochloride salt form. While potentially having a higher upfront cost per gram compared to some bulk commodity bases like triethylamine, its catalytic efficiency and ease of removal from reaction mixtures can offer downstream cost savings and improved process robustness. Its performance is comparable to other highly effective nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP), with the added benefit of being a non-controlled substance in jurisdictions where piperidine is regulated.
Cost-Benefit Analysis
The economic viability of using this compound hinges on a holistic view of the synthetic process, including reagent cost, reaction efficiency, work-up procedures, and catalyst recovery.
| Feature | This compound | 4-Methylpiperidine | Triethylamine (TEA) | 4-(Dimethylamino)pyridine (DMAP) |
| Approximate Cost | ~$0.13 - $0.33/gram[1] | ~$0.44/gram[2] | ~$0.06 - $0.41/mL[3][4][5] | ~$0.87 - $1.46/gram[6][7] |
| Catalytic Activity | High (inferred from DMAP·HCl) | Moderate to High | Moderate (primarily as a base) | Very High |
| Recyclability | High potential (as seen with DMAP·HCl) | Low | Low | Low (though recoverable) |
| Handling/Safety | Solid, less volatile, easier to handle | Liquid, regulated in some areas | Liquid, volatile, strong odor | Toxic solid |
| Solubility | Soluble in polar solvents | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |
| Work-up | Potentially simpler (acid-base extraction) | Standard extraction | Volatile, can be removed by evaporation | Requires careful extraction |
Performance Comparison
While direct comparative studies for this compound are limited, its performance can be inferred from the well-documented catalytic activity of the structurally similar 4-(Dimethylamino)pyridine (DMAP) and its hydrochloride salt. The dimethylamino group on the 4-position of the piperidine or pyridine ring significantly enhances the nucleophilicity of the ring nitrogen, making it a highly effective catalyst for acyl transfer reactions.
Key Benefits of the Dihydrochloride Salt:
-
Improved Handling: As a solid, it is less volatile and easier to weigh and handle compared to its free-base counterpart or other liquid amines like 4-methylpiperidine and triethylamine.
-
Enhanced Stability: The salt form can offer greater stability for long-term storage.
-
Potential for Recyclability: Inspired by studies on DMAP·HCl, the dihydrochloride salt can be recovered after the reaction and potentially reused, offering significant cost savings in large-scale synthesis. This is a distinct advantage over non-salt forms of similar catalysts.
Comparison with Alternatives:
-
4-Methylpiperidine: A common, non-controlled alternative to piperidine for applications like Fmoc deprotection in peptide synthesis. Its catalytic activity in acylation is generally lower than DMAP-type catalysts.
-
Triethylamine (TEA): A widely used, inexpensive tertiary amine base. However, it is primarily a proton scavenger and lacks the superior nucleophilic catalytic activity of 4-substituted piperidine or pyridine derivatives. Its volatility can be both an advantage (easy removal) and a disadvantage (handling).
-
4-(Dimethylamino)pyridine (DMAP): The gold standard for nucleophilic catalysis in many acylation reactions. While highly effective, it is toxic and can be challenging to remove completely from the reaction product. This compound offers a potentially safer and more easily separable alternative with likely comparable catalytic activity.
Experimental Protocols
The following are generalized protocols for acylation and esterification reactions where this compound can be utilized as a catalyst.
Protocol 1: Acylation of an Alcohol
This protocol describes the esterification of a primary or secondary alcohol using an acid anhydride.
Materials:
-
Alcohol (1.0 eq)
-
Acid Anhydride (1.2 eq)
-
This compound (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Triethylamine (2.2 eq, if starting with the dihydrochloride salt to liberate the free base in situ)
-
1M Hydrochloric Acid (for work-up)
-
Saturated Sodium Bicarbonate solution (for work-up)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a solution of the alcohol and triethylamine in the chosen anhydrous solvent, add this compound.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the acid anhydride dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography if necessary.
Protocol 2: Steglich Esterification of a Carboxylic Acid
This protocol is for the esterification of a carboxylic acid with an alcohol using a carbodiimide coupling agent.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
This compound (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid, alcohol, and this compound in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the carbodiimide coupling agent (DCC or EDC) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
If using DCC, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Logical Relationship: Cost-Benefit Analysis Factors
Caption: Factors influencing the cost-benefit decision for using the reagent.
Experimental Workflow: Acylation of an Alcohol
Caption: A generalized workflow for the acylation of an alcohol.
Note on Signaling Pathways
The request for a signaling pathway diagram is duly noted. However, this compound is a synthetic reagent and catalyst. Extensive searches of chemical and biological databases have not revealed any established role for this compound in biological signaling pathways. Such pathways typically involve endogenous molecules like hormones, neurotransmitters, and proteins. Therefore, a diagram depicting a signaling pathway for this synthetic compound would be speculative and scientifically unfounded. Its primary role is in facilitating chemical transformations in a laboratory or industrial setting.
References
- 1. Chemscene ChemScene | this compound | 25G | Fisher Scientific [fishersci.com]
- 2. 4-Methylpiperidine, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 三乙胺, 99.5 (C2H5)3N [sigmaaldrich.com]
- 4. 157910010 [thermofisher.com]
- 5. Triethylamine price,buy Triethylamine - chemicalbook [m.chemicalbook.com]
- 6. 4-Dimethylaminopyridine price,buy 4-Dimethylaminopyridine - chemicalbook [m.chemicalbook.com]
- 7. 4-(Dimethylamino)pyridine (DMAP), 25 g, CAS No. 1122-58-3 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
A Comparative Guide to Green Chemistry Alternatives for Piperidine-Based Catalysts
In the pursuit of sustainable chemical synthesis, the replacement of hazardous and volatile catalysts like piperidine is a critical endeavor. This guide provides a comprehensive comparison of greener alternatives to piperidine-based catalysts in key organic transformations, including Knoevenagel condensation, Michael addition, and Fmoc deprotection in solid-phase peptide synthesis (SPPS). The performance of these alternatives is evaluated based on experimental data, with detailed protocols provided for each reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. Traditionally, it is catalyzed by piperidine. However, several eco-friendly alternatives have emerged.
Performance Comparison of Catalysts in Knoevenagel Condensation
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Piperidine | Benzaldehyde, Malononitrile | Ethanol | Reflux | 2-4 h | ~90 | Not typically reused | [1] |
| Ammonium Bicarbonate | Syringaldehyde, Malonic acid | Solvent-free | 90 | 2 h | 95 (conversion) | Not reported | [2] |
| Pyrrolidine | p-Methoxybenzaldehyde, Thiazolidine-2,4-dione | Ethanol | 78 | 8 h | 100 | Not reported | [3] |
| NiCu@MWCNT | 4-Iodobenzaldehyde, Malononitrile | H2O/MeOH (1:1) | 25 | 25 min | 96 | Up to 5 cycles | [4] |
Experimental Protocols for Knoevenagel Condensation
1. Piperidine-Catalyzed Knoevenagel Condensation (Baseline)
-
Materials: Benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), piperidine (0.1 mmol), ethanol (10 mL).
-
Procedure: To a solution of benzaldehyde and malononitrile in ethanol, a catalytic amount of piperidine is added. The mixture is then refluxed for 2-4 hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization.[1]
2. Ammonium Bicarbonate-Catalyzed Solvent-Free Knoevenagel Condensation
-
Materials: Syringaldehyde (1.0 mmol), malonic acid (1.2 mmol), ammonium bicarbonate (0.4 mmol).
-
Procedure: The reactants are mixed in a flask. The solvent-free mixture is heated at 90°C for 2 hours. The product is then purified by recrystallization.[2]
3. Pyrrolidine-Catalyzed Knoevenagel Condensation
-
Materials: p-Methoxybenzaldehyde (4 mmol), thiazolidine-2,4-dione (4 mmol), pyrrolidine (2 mmol, 0.5 eq.), ethanol (60 mL).
-
Procedure: To a solution of p-methoxybenzaldehyde and thiazolidine-2,4-dione in ethanol, pyrrolidine is added. The solution is heated to boiling (78°C) and stirred for 8 hours. The product is crystallized by the addition of glacial acetic acid and water.[3]
Reaction Pathway for Knoevenagel Condensation
Michael Addition
The Michael addition is a crucial reaction for the formation of carbon-carbon and carbon-heteroatom bonds. Piperidine is often used as a catalyst, particularly in aza-Michael additions. Greener alternatives include ionic liquids and heterogeneous catalysts.
Performance Comparison of Catalysts in Michael Addition
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Piperidine | Aniline, n-Butyl acrylate | Solvent-free | Room Temp. | 24 h | 62 | Not typically reused | [5] |
| [bmIm]OH (Ionic Liquid) | Imidazole, Ethyl acrylate | [bmIm]OH | Room Temp. | 0.5-3 h | High | Recyclable | [6] |
| CuBTC (MOF) | Piperidine, n-Butyl acrylate | Not specified | Room Temp. | 2 h | ~98 | Up to 4 cycles | [7] |
| [Cho][Pro] (Ionic Liquid) | Morpholine, Methyl acrylate | [Cho][Pro] | Room Temp. | 5 min | Quantitative | Up to 5 cycles | [8] |
Experimental Protocols for Michael Addition
1. Piperidine-Catalyzed Aza-Michael Addition (Baseline)
-
Materials: Aniline (1.0 mmol), n-butyl acrylate (1.2 mmol), piperidine (catalytic amount).
-
Procedure: Aniline and n-butyl acrylate are mixed with a catalytic amount of piperidine at room temperature and stirred for 24 hours. The product is then purified by chromatography.[5]
2. Ionic Liquid-Catalyzed Aza-Michael Addition
-
Materials: Morpholine (1.2 mmol), methyl acrylate (1.0 mmol), [Cho][Pro] (0.25 mmol).
-
Procedure: The amine and the alkene are stirred in the ionic liquid at room temperature. The reaction is monitored by TLC. Upon completion, the product is isolated by dissolving the mixture in an organic solvent and filtering through silica gel to remove the ionic liquid.[8]
3. Heterogeneous (CuBTC) Catalyzed Aza-Michael Addition
-
Materials: Piperidine (1.0 mmol), n-butyl acrylate (1.2 mmol), CuBTC catalyst.
-
Procedure: The reactants are stirred with the heterogeneous CuBTC catalyst at room temperature. After the reaction is complete, the catalyst is separated by filtration and can be reused. The product is obtained after evaporation of the solvent.[7]
Experimental Workflow for Catalyst Screening in Michael Addition
Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in SPPS, traditionally carried out using a 20% solution of piperidine in DMF. Greener and less hazardous alternatives are actively being sought.
Performance Comparison of Fmoc Deprotection Reagents
| Reagent (Concentration) | Peptide Sequence | Purity (%) | Yield (%) | Side Reactions | Reference |
| 20% Piperidine/DMF | RRWQWRMKKLG | ~95 | 71 | Can cause aspartimide and diketopiperazine formation | [9][10] |
| 20% 4-Methylpiperidine/DMF | RRWQWRMKKLG | ~95 | 70 | Similar to piperidine | [9] |
| 10% Piperazine in 9:1 DMF/Ethanol | Various | Similar to piperidine | Similar to piperidine | Can reduce diketopiperazine formation | [11][12] |
| DEAPA in N-octyl-pyrrolidone | Various | High | Not specified | Minimizes diastereoisomers and aspartimide formation | [12] |
Experimental Protocols for Fmoc Deprotection
1. Standard Piperidine Fmoc Deprotection
-
Materials: Fmoc-protected peptide-resin, 20% (v/v) piperidine in DMF.
-
Procedure: The resin is swelled in DMF. The 20% piperidine/DMF solution is added to the resin and agitated for 5-10 minutes. The solution is drained, and the process is repeated. The resin is then washed thoroughly with DMF.[13][14]
2. 4-Methylpiperidine Fmoc Deprotection
-
Materials: Fmoc-protected peptide-resin, 20% (v/v) 4-methylpiperidine in DMF.
-
Procedure: The protocol is identical to the standard piperidine deprotection, with 4-methylpiperidine solution replacing the piperidine solution.[9]
3. DEAPA Fmoc Deprotection
-
Materials: Fmoc-protected peptide-resin, DEAPA solution in N-octyl-pyrrolidone.
-
Procedure: The Fmoc-protected resin is treated with a solution of 3-(diethylamino)propylamine (DEAPA) in N-octyl-pyrrolidone. The reaction time is typically 6-10 minutes and can be repeated. The resin is then washed with the solvent.[12]
Logical Relationship of Fmoc Deprotection and Side Reactions
Conclusion
The transition to greener alternatives for piperidine-based catalysts is not only environmentally responsible but also offers tangible benefits in terms of catalyst reusability, milder reaction conditions, and in some cases, improved product yields and purity. While piperidine remains a widely used catalyst due to its effectiveness and low cost, the data presented in this guide demonstrates that viable, and often superior, green alternatives are available for a range of important chemical transformations. For researchers and professionals in drug development, the adoption of these greener catalysts can lead to more sustainable and efficient synthetic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
Safety Operating Guide
Navigating the Safe Disposal of 4-(Dimethylamino)piperidine Dihydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Dimethylamino)piperidine dihydrochloride, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). This compound is hazardous, and direct contact should be avoided.
Essential PPE:
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: In case of dust or aerosols, use a NIOSH-approved respirator.[1]
Work should always be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]
Spill Management
In the event of a spill, immediate and appropriate action is required to contain and clean the area, preventing environmental contamination and personnel exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance. Do not use combustible materials such as sawdust. For solid spills, carefully sweep or scoop the material, avoiding dust generation.[1]
-
Collection: Collect the absorbed or spilled material into a suitable, labeled container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination agent, followed by soap and water.
-
Disposal: The collected waste material is considered hazardous and must be disposed of according to the procedures outlined below.
Proper Disposal Procedures for this compound
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal service.[2][3] On-site treatment or disposal via the sanitary sewer system is not recommended and may be prohibited by local regulations.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
Keep the waste chemical in its original, properly labeled container whenever possible.
-
If the original container is compromised, transfer the waste to a new, compatible, and clearly labeled container. The label should include the chemical name, concentration, and relevant hazard symbols.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Storage Pending Disposal:
-
Engage a Professional Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.
-
The waste will be handled by a licensed professional waste disposal company that will ensure its destruction or disposal in accordance with all federal, state, and local environmental regulations.[4]
-
Quantitative Data Summary
Currently, publicly available Safety Data Sheets (SDS) for this compound do not provide specific quantitative data for disposal, such as concentration limits for specific disposal methods. The consistent recommendation is for complete removal and destruction by a licensed facility.
| Parameter | Value |
| Recommended Disposal Method | Incineration or other approved methods by a licensed professional waste disposal service.[4] |
| On-site Treatment | Not Recommended |
| Sewer Disposal | Prohibited |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-(Dimethylamino)piperidine dihydrochloride
For immediate reference by researchers, scientists, and drug development professionals, this guide provides critical safety protocols and logistical plans for handling 4-(Dimethylamino)piperidine dihydrochloride.
Hazard Summary
Based on data for structurally similar compounds, this compound is anticipated to be a hazardous substance. The primary hazards include severe skin corrosion and eye damage, with the potential for respiratory irritation.[1] Ingestion of similar compounds is also reported to be toxic.
Hazard Classification Data
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
This data is based on the hazard classification for 4-(Dimethylamino)piperidine.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is essential to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
Personal Protective Equipment (PPE) Recommendations
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety goggles and face shield | Wear appropriate protective eyeglasses or chemical safety goggles.[1] In situations with a splash potential, a face shield is also required. |
| Skin | Chemical-resistant gloves and protective clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] |
| Respiratory | Air-purifying respirator | Where risk assessment shows air-purifying respirators are appropriate, use a full-face supplied air respirator.[2] |
Operational Plan: Step-by-Step Handling Procedures
To minimize exposure and ensure safe handling, the following procedures should be strictly followed:
-
Preparation :
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Ensure the work area is clean and uncluttered.
-
-
Personal Protective Equipment (PPE) Donning :
-
Don all required PPE as outlined in the table above before entering the designated handling area.
-
-
Handling the Compound :
-
Work within the sash of a chemical fume hood.
-
Avoid the formation of dust and aerosols.[2]
-
Use compatible tools (e.g., spatulas, weighing paper) for transferring the solid.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling :
-
Thoroughly clean the work area after completion of the task.
-
Decontaminate all equipment that has come into contact with the chemical.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection :
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Management :
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated, and secondary containment area.
-
-
Disposal Request :
Emergency Spill Workflow
The following diagram outlines the immediate steps to be taken in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





